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Oxetane-3-carbonyl chloride

Cat. No.: B13969566
M. Wt: 120.53 g/mol
InChI Key: SJROKWJOHHGXEO-UHFFFAOYSA-N
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Description

Oxetane-3-carbonyl chloride is a useful research compound. Its molecular formula is C4H5ClO2 and its molecular weight is 120.53 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClO2 B13969566 Oxetane-3-carbonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

oxetane-3-carbonyl chloride

InChI

InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2

InChI Key

SJROKWJOHHGXEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(=O)Cl

Origin of Product

United States

Unique Structural Features and Electronic Influences

The chemical behavior and synthetic potential of oxetane-3-carbonyl chloride are intrinsically linked to its distinct structural and electronic characteristics. The four-membered oxetane (B1205548) ring is inherently strained, with bond angles deviating significantly from the ideal tetrahedral geometry. beilstein-journals.orgnih.gov This ring strain, comparable to that of an oxirane, renders the molecule susceptible to certain ring-opening reactions, a feature that can be harnessed in synthetic strategies. beilstein-journals.orgnih.gov

From an electronic standpoint, the oxygen atom within the oxetane ring exerts a significant influence. Its lone pairs of electrons are readily available, making the oxetane an excellent hydrogen-bond acceptor. acs.orgmdpi.com In fact, oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers and can even compete with many carbonyl functional groups in this regard. acs.orgmdpi.com Furthermore, the electronegative oxygen atom imparts a strong inductive electron-withdrawing effect that propagates through the sigma-bonding framework to the 3-position. nih.gov This electronic feature can modulate the reactivity of the attached carbonyl chloride group and influence the properties of neighboring functionalities in a larger molecule.

Initial Perspectives on Its Synthetic Utility

Precursor Synthesis: Oxetane-3-carboxylic Acid

The efficient synthesis of oxetane-3-carboxylic acid is paramount for the production of this compound. Various methods have been developed, ranging from established routes to more novel approaches, all aiming for high yield and purity.

Established Routes to Oxetane-3-carboxylic Acid

A well-documented method for preparing oxetane-3-carboxylic acids involves the oxidation of 3-hydroxymethyl-oxetanes. google.com This process is typically carried out using an oxygen-containing gas, such as oxygen or air, in an aqueous alkaline medium. google.com The reaction is facilitated by a palladium and/or platinum catalyst, sometimes in the presence of an activator like bismuth nitrate (B79036). google.com This method is advantageous as it can produce high yields and excellent purity, often eliminating the need for further purification of the thermally sensitive product. google.com

Another established approach involves the hydrolysis of oxetane-3-carbonitriles or esters. Basic hydrolysis is often preferred to avoid the ring-opening of the strained oxetane ring that can occur under acidic conditions. chemrxiv.org This method has proven to be efficient and scalable for producing high-purity oxetane-3-carboxylic acids. chemrxiv.org

The Williamson etherification is a fundamental and common strategy for constructing the oxetane ring itself from 1,3-halohydrins. thieme-connect.de This intramolecular cyclization is a key step in many synthetic sequences leading to complex oxetane-containing structures. thieme-connect.de

Novel Approaches in Oxetane-3-carboxylic Acid Synthesis

Recent research has focused on developing more facile and efficient methods for synthesizing oxetane-3-carboxylic acid derivatives. One such innovative two-step method involves a catalytic Friedel-Crafts reaction of four-membered ring alcohol substrates to install a furan (B31954) moiety, followed by a mild oxidative cleavage of the furan ring to yield the carboxylic acid. nih.govacs.org This approach is notable for avoiding the use of strong acids and bases, which can be detrimental to the oxetane ring. acs.org This method has been used to synthesize a variety of 3-aryl-3-carboxylic acid oxetane derivatives in high yields. acs.org

Another novel strategy involves the homologation of oxetane-3-one. Due to the sensitivity of the oxetane ring to strongly oxidative, basic, and acidic conditions, a mild homologation sequence was developed. researchgate.net Key steps in this process include a Tsuji hydrogenolysis of an allylic acetate, an osmium-free dihydroxylation, and an oxidative cleavage. researchgate.net

Optimization of Precursor Yields and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of oxetane-3-carboxylic acid. In the oxidation of 3-hydroxymethyl-oxetanes, the choice of catalyst, activator, temperature, and alkaline medium all play a significant role. For instance, using a 5% Pd/C catalyst with bismuth nitrate as an activator in an aqueous sodium hydroxide (B78521) solution at temperatures between 40°C and 100°C has been shown to be effective. google.comvulcanchem.com The catalyst can often be reused multiple times without a significant loss of activity, making the process more economical. google.com

For the hydrolysis of ester and nitrile precursors, careful control of the pH is essential to prevent ring-opening side reactions. chemrxiv.org Basic conditions have been found to be "oxetane-tolerant" and lead to high-purity products on a multigram scale. chemrxiv.org

In the novel furan-based synthesis, the mild conditions of the Ru-catalyzed oxidative cleavage contribute to the high purity and facile purification of the final acid products. acs.org The choice of solvent for extraction, such as ethers or halogenated hydrocarbons, can also impact the purity of the isolated oxetane-3-carboxylic acid. google.com

Chlorination Strategies for Oxetane-3-carboxylic Acid to this compound

The conversion of oxetane-3-carboxylic acid to its corresponding acid chloride is a key transformation. The choice of chlorinating agent is critical to ensure a high-yielding and clean reaction.

Utilizing Thionyl Chloride (SOCl₂) as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acid chlorides. libretexts.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion then acts as a nucleophile to form the acid chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. masterorganicchemistry.com

In the context of oxetane-3-carboxylic acid, the reaction is typically carried out by heating a mixture of the carboxylic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com For example, 3-methyl-oxetane-3-carboxylic acid has been successfully converted to its acid chloride by heating with thionyl chloride and DMF to reflux. google.com

Table 1: Chlorination of Substituted Oxetane-3-carboxylic Acids with Thionyl Chloride

Starting Material Reagents Conditions Outcome Reference
3-methyl-oxetane-3-carboxylic acid Thionyl chloride, DMF Reflux (approx. 120°C), 5 hours Complete reaction to 3-methyl-oxetane-3-carbonyl chloride google.com

It is important to note that the strained oxetane ring can be susceptible to ring-opening under harsh conditions, as seen in the reaction of 3-ethyl-oxetane-3-carboxylic acid with thionyl chloride at reflux, which resulted in a rearranged product. google.com

Application of Oxalyl Chloride ((COCl)₂) in Synthesis

Oxalyl chloride is another common and often milder alternative to thionyl chloride for the preparation of acid chlorides from carboxylic acids. chemicalbook.comresearchgate.net A key advantage of oxalyl chloride is that it produces volatile byproducts, simplifying the workup process. chemicalbook.com It is frequently used with a catalytic amount of DMF. researchgate.net

While specific examples of the direct chlorination of oxetane-3-carboxylic acid using oxalyl chloride are not extensively detailed in the provided search results, the general reactivity of oxalyl chloride with carboxylic acids is well-established. chemicalbook.comresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. orgsyn.org The use of oxalyl chloride is often favored for substrates that are sensitive to the more aggressive conditions sometimes required with thionyl chloride. chemicalbook.com Given the potential for ring-opening of the oxetane moiety, oxalyl chloride represents a potentially milder and more selective option for the synthesis of this compound.

Table 2: General Conditions for Carboxylic Acid Chlorination with Oxalyl Chloride

Carboxylic Acid Reagents Solvent Conditions Outcome Reference
General Carboxylic Acid Oxalyl chloride, cat. DMF Dichloromethane Room Temperature High yield of acyl chloride orgsyn.org

Emerging Reagents and Methods for Acyl Chloride Formation

The transformation of carboxylic acids into more reactive acyl chlorides is a cornerstone of organic synthesis. For the synthesis of this compound from oxetane-3-carboxylic acid, several modern reagents and methods have been developed to improve upon traditional approaches.

Historically, reagents like thionyl chloride (SOCl₂) and oxalyl chloride have been the standards for this conversion. However, the quest for milder conditions, higher purity, and better functional group tolerance has led to the exploration of new reagents. One such class of emerging reagents involves phosphine-based systems. For instance, the combination of triphenylphosphine (B44618) (PPh₃) with a chlorine source like trichloroacetonitrile (B146778) (Cl₃CCN) or trichloroacetamide (B1219227) (Cl₃CCONH₂) has proven effective for converting carboxylic acids to acyl chlorides under mild, acid-free conditions, which is particularly advantageous for sensitive substrates like oxetanes. researchgate.net These methods often result in high yields of the desired acyl chloride. researchgate.net

Another innovative approach utilizes Vilsmeier-type reagents, which are adducts of dimethylformamide (DMF) with reagents like phosphoryl chloride or phosgene. These can serve as effective chlorinating agents for carboxylic acids. The use of a catalytic amount of DMF with a stoichiometric amount of a chlorinating agent like thionyl chloride is a common practice that proceeds via the formation of a Vilsmeier-type intermediate. google.com

Furthermore, the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective and efficient alternative for the synthesis of acyl chlorides from carboxylic acids. This method is often carried out under neutral conditions, which helps in preserving the integrity of the strained oxetane ring.

Recent research has also highlighted the potential of utilizing carbon tetrachloride in the presence of a catalytic amount of ferric chloride (FeCl₃) to transform a range of organic acids into their corresponding acyl chlorides. researchgate.net This method is particularly noteworthy for its ability to chlorinate even substituted benzoic acids that are resistant to standard chlorinating agents. researchgate.net

A comparative overview of various chlorinating agents for the conversion of carboxylic acids to acyl chlorides is presented below:

Reagent SystemKey Advantages
Thionyl Chloride (SOCl₂) / cat. DMFWidely used, effective for many substrates. google.com
Oxalyl ChlorideProduces gaseous byproducts, simplifying purification.
Triphenylphosphine (PPh₃) / Trichloroacetonitrile (Cl₃CCN)Mild, acid-free conditions, high yields. researchgate.net
Triphenylphosphine (PPh₃) / Trichloroacetamide (Cl₃CCONH₂)Mild conditions, short reaction times. researchgate.net
Cyanuric ChlorideCost-effective, neutral reaction conditions.
Carbon Tetrachloride / cat. Ferric Chloride (FeCl₃)Effective for challenging substrates. researchgate.net

Catalytic Enhancement in Chlorination Reactions

The role of catalysts in chemical transformations is to provide a lower energy pathway, thereby increasing the reaction rate and often improving selectivity. In the context of converting oxetane-3-carboxylic acid to its acyl chloride, catalysts are crucial for achieving high efficiency and minimizing side reactions that could compromise the strained oxetane ring.

As mentioned, dimethylformamide (DMF) is a widely used catalyst in conjunction with thionyl chloride. google.com It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself. google.com This catalytic cycle allows the reaction to proceed under milder conditions and at a faster rate. A patent describes the use of 0.2 ml of DMF for the reaction of 0.1 mol of 3-methyl-oxetane-3-carboxylic acid with thionyl chloride. google.com

Pyridine (B92270) and other tertiary amines can also act as catalysts in these reactions. google.com They function by forming a reactive acylpyridinium salt intermediate, which is then readily attacked by the chloride ion. The choice of catalyst can be critical, as basic catalysts like pyridine can sometimes promote side reactions, especially with sensitive substrates.

Recent advancements have explored the use of onium salts, such as quaternary phosphonium (B103445) or ammonium (B1175870) salts, as catalysts for reactions involving oxetanes. researchgate.netradtech.org These catalysts have been shown to be effective in promoting the addition reactions of oxetanes with various reagents, including acyl chlorides. researchgate.netradtech.org While this application is for the reaction of acyl chlorides, the principle of activating the oxetane ring or the chlorinating agent could be applicable to the synthesis of this compound itself. For instance, tetraphenylphosphonium (B101447) bromide (TPPB) has demonstrated high catalytic activity in the polyaddition of bis(oxetane)s with dicarboxylic acids. researchgate.net

The development of catalytic systems that are both highly active and selective is a key area of ongoing research. The ideal catalyst for the synthesis of this compound would enable the reaction to proceed at low temperatures, with minimal catalyst loading, and without inducing ring-opening or other undesired side reactions.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Moving from a laboratory-scale synthesis to a larger, preparative scale introduces a new set of challenges that require careful process optimization. The goal is to develop a robust, safe, and economically viable process that consistently delivers high-quality this compound.

Reaction Condition Tuning for Enhanced Selectivity and Conversion

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that need to be carefully controlled include temperature, reaction time, and the stoichiometry of the reagents.

For the chlorination of oxetane-3-carboxylic acid, the temperature must be carefully managed to prevent degradation of the product and the strained oxetane ring. A patent for a related synthesis suggests a temperature range of 0–80°C. vulcanchem.com In one example, the reaction of 3-methyl-oxetane-3-carboxylic acid with thionyl chloride and catalytic DMF was heated slowly to the reflux temperature (around 120°C) and stirred for 5 hours to ensure complete reaction. google.com

The choice of solvent can also significantly impact the reaction outcome. Solvents like methylene (B1212753) chloride, chloroform, or toluene (B28343) are often used for such transformations. google.com The solvent should be inert to the reaction conditions and allow for efficient heat transfer and mixing.

The stoichiometry of the chlorinating agent is another critical factor. An excess of the reagent is often used to drive the reaction to completion, but this can lead to purification challenges and increased cost. For instance, in the synthesis of 3-methyl-oxetane-carboxylic acid chloride, a threefold excess of thionyl chloride was used. google.com Careful optimization is required to find the optimal balance between high conversion and minimal excess reagent.

Purification Methodologies for this compound

Once the reaction is complete, the crude product must be purified to remove unreacted starting materials, the excess chlorinating agent, and any byproducts. The high reactivity of acyl chlorides necessitates careful handling during purification.

Distillation is a common method for purifying volatile acyl chlorides. A patent describes the removal of excess thionyl chloride by distillation, followed by the distillation of the product at a reduced pressure (10 mbar) and a temperature of 70°-90° C. google.com This technique is effective for separating the product from less volatile impurities.

For non-volatile impurities or products that are sensitive to high temperatures, chromatographic techniques such as flash column chromatography can be employed. thieme-connect.deacs.org However, the reactivity of the acyl chloride with the stationary phase (e.g., silica (B1680970) gel) must be considered. Using a non-polar eluent system and deactivating the silica gel may be necessary to prevent product degradation.

Extraction is another important purification step. After the reaction, the mixture can be worked up by extracting with an organic solvent like diethyl ether, diisopropyl ether, or methyl isobutyl ketone to separate the product from water-soluble impurities. google.com

Laboratory-Scale Synthesis Protocols

A typical laboratory-scale synthesis of an oxetane-carbonyl chloride, as extrapolated from related procedures, would involve the following steps:

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with the oxetane-3-carboxylic acid and a suitable solvent (e.g., toluene).

Reagent Addition : A catalytic amount of DMF is added, followed by the slow, dropwise addition of the chlorinating agent (e.g., thionyl chloride) from the dropping funnel. The reaction may be cooled in an ice bath during the addition to control the initial exotherm.

Reaction Monitoring : The reaction mixture is then heated to the desired temperature and monitored by a suitable analytical technique (e.g., TLC, GC, or NMR) to determine when the starting material has been completely consumed. google.com

Work-up and Purification : Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield the pure this compound.

Transitioning to Preparative Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a preparative or industrial scale requires careful consideration of several factors:

Heat Transfer : Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale. The reactor design must allow for efficient heat removal to prevent runaway reactions.

Mass Transfer : Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized "hot spots." The choice of stirrer and reactor geometry becomes critical.

Reagent Addition : The rate of addition of the chlorinating agent must be carefully controlled to manage the reaction exotherm.

Safety : Acyl chlorides are corrosive and react with moisture. The entire process must be conducted in a closed system under an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment and emergency procedures are essential.

Waste Disposal : The environmental impact of the process must be considered, and a plan for the safe disposal of waste streams must be in place.

A successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards. A pilot plant study is often conducted to identify and address any scale-up issues before moving to full-scale production.

Chemical Reactivity and Mechanistic Investigations of Oxetane 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride moiety in oxetane-3-carbonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of various important derivatives, including amides and esters. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. pressbooks.pubmasterorganicchemistry.com

Esterification with Alcohols: Synthesis of Oxetane-3-carboxylates

Similar to amide formation, this compound readily undergoes esterification with alcohols to produce oxetane-3-carboxylates. This reaction is another example of nucleophilic acyl substitution, with the alcohol serving as the nucleophile.

The rate of esterification is dependent on the nucleophilicity of the alcohol and the steric hindrance around the hydroxyl group. The general order of reactivity for alcohols in esterification reactions is primary > secondary > tertiary. vedantu.com

Primary Alcohols: These are the most reactive due to their relatively unhindered hydroxyl group, leading to faster reaction rates and higher yields of the corresponding oxetane-3-carboxylate esters.

Secondary Alcohols: The increased steric bulk around the hydroxyl group in secondary alcohols makes them less reactive than primary alcohols.

Tertiary Alcohols: These are the least reactive and often require more forcing conditions or the use of a catalyst to proceed at a reasonable rate due to significant steric hindrance. rsc.org

A base, such as pyridine (B92270) or a tertiary amine, is often added to the reaction mixture to neutralize the HCl byproduct, similar to the procedure for amide synthesis.

Table 2: Reactivity of Alcohols in the Esterification of this compound
Alcohol TypeReactivityExampleProduct
PrimaryHighMethanol (CH₃OH)Methyl oxetane-3-carboxylate
SecondaryModerateIsopropanol ((CH₃)₂CHOH)Isopropyl oxetane-3-carboxylate
TertiaryLowtert-Butanol ((CH₃)₃COH)tert-Butyl oxetane-3-carboxylate

The synthesis of these esters can also be achieved through other methods, such as the reaction of oxetane-3-carboxylic acid with an alcohol in the presence of an acid catalyst, but the use of the acid chloride is often preferred for its high reactivity and the irreversible nature of the reaction under appropriate conditions. google.com

Catalytic Strategies for Esterification

The esterification of this compound involves the nucleophilic acyl substitution of the chloride with an alcohol. Given the potential for the strained oxetane (B1205548) ring to undergo acid-catalyzed ring-opening, catalytic strategies must be chosen carefully to ensure chemoselectivity. chemrxiv.orgwikipedia.org

Esterification is typically performed under basic conditions to neutralize the HCl byproduct, which could otherwise promote undesirable side reactions. chemrxiv.org Mild basic conditions, such as using Hunig's base, have been shown to be effective for the esterification of related oxetane-3-carboxylates while keeping the oxetane core intact. chemrxiv.org Attempts to use acidic catalysis for esterification are generally avoided as they lead to the decomposition of the oxetane ring. chemrxiv.org

Alternative catalytic systems have been developed for reactions involving oxetanes and acyl chlorides. Quaternary onium salts, such as tetraphenylphosphonium (B101447) chloride (TPPC), have been successfully employed as catalysts for the addition reactions of oxetanes with acyl chlorides and other active esters. researchgate.netcnrs.frradtech.org These reactions typically proceed at elevated temperatures (130-190 °C) to afford polyesters. cnrs.frradtech.org Another approach involves the use of nano-ZnO as a reusable catalyst for the synthesis of chloroesters from ethers and acyl chlorides under solvent-free conditions, although its specific application to this compound is not detailed. researchgate.net

Table 1: Catalytic Strategies for Reactions Involving Oxetane Acyl Chlorides/Esters
Catalyst/ConditionReactant TypeKey FeaturesSource
Hunig's Base (DIPEA)Oxetane-3-carboxylate + Alkyl HalideMild, basic conditions; avoids acid-catalyzed ring-opening. chemrxiv.org
Quaternary Onium Salts (e.g., TPPC)Oxetane + Acyl Chloride/Active EsterCatalyzes ring-opening addition; suitable for polymer synthesis at high temperatures. researchgate.netcnrs.frradtech.org
Acidic Catalysis (e.g., HCl)Oxetane Carboxylate + AlcoholGenerally avoided; leads to decomposition and ring-opening of the oxetane moiety. chemrxiv.org
Stereochemical Outcomes in Ester Synthesis

The synthesis of esters from this compound is a nucleophilic acyl substitution reaction that occurs at the carbonyl carbon, which is exocyclic to the oxetane ring. Consequently, the reaction itself is not expected to directly invert or racemize a stereocenter on the oxetane ring, provided that the reaction conditions are sufficiently mild to prevent ring-opening and subsequent recyclization pathways.

Reactions with Thiols: Formation of Thioesters

The reaction of this compound with a thiol (R-SH) is expected to proceed via a standard nucleophilic acyl substitution mechanism to yield the corresponding thioester. This transformation is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile. The high reactivity of the acyl chloride facilitates this reaction, often requiring only a mild base to scavenge the HCl byproduct.

While direct thioesterification of this compound is a standard transformation, significant research has focused on the synthesis of 3-sulfanyl-oxetanes, which are considered valuable bioisosteres of thioesters due to their similar shape and electronic properties. nih.govresearchgate.netnih.govd-nb.info These are typically synthesized via the lithium-catalyzed C-OH activation and subsequent thiol alkylation of oxetan-3-ols. nih.govnih.govd-nb.info This alternative synthetic route highlights the interest in the oxetane-sulfur linkage as a stable surrogate for the more hydrolytically labile thioester group in medicinal chemistry applications. nih.gov

Reactivity with Water and Hydroxide (B78521): Hydrolysis Pathways

Acyl chlorides are highly reactive towards nucleophiles and are readily hydrolyzed by water. researchgate.netsavemyexams.com The hydrolysis of this compound in the presence of water or hydroxide ions results in the formation of oxetane-3-carboxylic acid. This reaction is typically rapid and exothermic. savemyexams.com The mechanism of acyl chloride hydrolysis can vary from a bimolecular (SN2-like) pathway to a unimolecular (SN1-like) pathway, depending on the substituents and solvent conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com For most simple acyl chlorides in pure water, the mechanism is believed to be bimolecular, involving the nucleophilic attack of a water molecule on the carbonyl carbon. cdnsciencepub.comcdnsciencepub.com A second water molecule may act as a general base catalyst in the process. researchgate.net

The presence of the oxetane ring introduces an important consideration: pH stability. The oxetane ring is generally stable under neutral and basic conditions but is susceptible to ring-opening in the presence of strong acids. chemrxiv.orgwikipedia.org Therefore, hydrolysis of this compound under neutral or basic (saponification) conditions is expected to proceed smoothly to give the corresponding carboxylate salt, which upon careful acidic workup (e.g., with NaHSO₄) yields the stable oxetane-3-carboxylic acid. acs.org However, using strong acids for the workup step could lead to decomposition and isomerization, yielding γ-lactone byproducts. chemrxiv.orgacs.org

Table 2: Mechanistic Aspects of Acyl Chloride Hydrolysis
MechanismDescriptionKey CharacteristicsSource
Bimolecular (SN2-like)Concerted or involves a reversible addition of water followed by ionization of the C-Cl bond.Common for many acyl chlorides in water; may involve a second water molecule as a general base. researchgate.netcdnsciencepub.comcdnsciencepub.com
Unimolecular (SN1-like)Proceeds through a cationic intermediate after rate-determining ionization of the C-Cl bond.Observed with increasing electron-donating character of the R group; indicated by a positive entropy of activation. researchgate.netcdnsciencepub.com

Organometallic Reagent Reactivity with this compound

Organometallic reagents like Grignard and organolithium compounds are potent nucleophiles that readily react with the highly electrophilic carbonyl group of acyl chlorides.

Grignard Reagent Addition: Ketone and Tertiary Alcohol Formation

The reaction of an acyl chloride with a Grignard reagent (R-MgX) is a well-established method for forming carbon-carbon bonds. The reaction typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to displace the chloride ion, forming a ketone intermediate. libretexts.orgmasterorganicchemistry.com Because the resulting ketone is also susceptible to nucleophilic attack by the Grignard reagent, a second equivalent of the reagent usually adds to the ketone, yielding a tertiary alcohol after aqueous workup. libretexts.orgmasterorganicchemistry.comsaskoer.ca It is generally not possible to stop the reaction at the ketone stage when using highly reactive Grignard reagents because the ketone is formed in the presence of an excess of the organometallic reagent. libretexts.orgchemistrysteps.com

In the context of oxetane-containing substrates, the reaction of an oxetane-3-carboxylate with MeMgBr has been shown to produce a mixture of the ketone and the tertiary alcohol, demonstrating this double addition. chemrxiv.org A significant complication in the reaction of Grignard reagents with oxetanes is the potential for the reagent to induce rearrangement or ring-opening of the strained four-membered ring, especially under normal or elevated temperature conditions. wikipedia.orgrsc.org For example, the reaction of cyclohexanespiro-2′-oxetan-3′-one with Grignard reagents leads to the formation of the expected oxetan-3-ol, which then rearranges under the reaction conditions to a 1-acyl-1-hydroxymethylcyclohexane. rsc.org This indicates that the Lewis acidic nature of the magnesium species and the basicity of the Grignard reagent can compromise the integrity of the oxetane ring.

Organolithium Reagent Interactions

Organolithium reagents (R-Li) are generally more reactive and nucleophilic than their Grignard counterparts. saskoer.ca Their reaction with acyl chlorides, including this compound, follows a similar pathway to that of Grignard reagents, involving two successive nucleophilic additions to produce a tertiary alcohol. saskoer.cachemistrysteps.comorganicchemistrytutor.com The initial product is a ketone, which rapidly reacts with a second equivalent of the organolithium reagent. organicchemistrytutor.com

The higher reactivity of organolithium reagents also increases the likelihood of side reactions involving the oxetane ring. The use of organolithium reagents in the presence of Lewis acids like BF₃·OEt₂ has been explicitly shown to promote the enantioselective ring-opening of 3-substituted oxetanes. acs.org Studies have also investigated the interactions and aggregation of organolithium species with oxetane as a solvent, indicating a strong interaction that can influence reactivity. pitt.eduorganicchemistrydata.org Therefore, when treating this compound with an organolithium reagent, one must consider the high probability of not only double addition to the carbonyl group but also potential cleavage of the strained ether ring.

Table 3: Comparison of Organometallic Reagent Reactivity with Acyl Chlorides
Reagent TypePrimary ProductIntermediatePotential Side Reactions with Oxetane RingSource
Grignard (R-MgX)Tertiary AlcoholKetoneRing rearrangement and cleavage, especially at elevated temperatures. wikipedia.orglibretexts.orgsaskoer.carsc.org
Organolithium (R-Li)Tertiary AlcoholKetoneRing cleavage; higher potential due to greater reactivity. acs.orgsaskoer.caorganicchemistrytutor.com
Gilman/Organocuprate (R₂CuLi)KetoneN/ALess reactive; generally does not react with the oxetane ring. Reaction stops at the ketone. libretexts.orgchemistrysteps.comchemistrysteps.com

Transmetalation Reactions and Coupling Methodologies

The oxetane motif is a valuable structural unit in medicinal chemistry, and developing methods to incorporate it into larger molecules is of significant interest. This compound, with its reactive acyl chloride handle, is a prime candidate for various coupling reactions. While the oxetane ring itself can be stable under many coupling conditions, the acyl chloride provides a direct site for forming new carbon-carbon or carbon-heteroatom bonds.

The methodologies often involve the coupling of an organometallic reagent with the electrophilic acyl chloride. This can be viewed as an extension of well-established coupling reactions like Suzuki, Stille, or Negishi couplings, which are typically used for C(sp²)-C(sp²) bond formation but have been adapted for acyl chlorides.

Detailed Research Findings:

Research on related 3-substituted oxetanes provides insight into the viability of such coupling strategies. For instance, 3-halooxetanes have been shown to be effective coupling partners, demonstrating the robustness of the oxetane ring under transition-metal-catalyzed conditions. thieme-connect.de A notable example is the nickel-catalyzed Suzuki cross-coupling of 3-iodooxetane (B1340047) with a variety of arylboronic acids, which proceeds in good yields. thieme-connect.de This highlights that the 3-position of the oxetane ring is an active site for forming new C-C bonds without degrading the strained ring.

More directly relevant to the acyl chloride moiety, related studies on the coupling of complex fragments demonstrate the utility of such reactive groups. In a broad comparison of C(sp²)-C(sp³) cross-coupling methods, various alkyl groups, including saturated heterocycles like oxetane, were successfully coupled with aryl halides. acs.org One method involved the use of alkyl-trifluoroborate (BF₃K) salts in a nickel/photoredox-catalyzed reaction. acs.org Although the 3-oxetane reagent failed in this specific instance, the study successfully coupled other cyclic ethers like tetrahydrofuran, underscoring the general applicability of these methods to heterocyclic systems. acs.org

For this compound, the primary pathway for coupling involves the reaction of the acyl chloride with an organometallic nucleophile (R-M). The general mechanism proceeds via:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) adds to the organometallic reagent (transmetalation) or directly to the acyl chloride.

Transmetalation: The organic group (R) is transferred from its metal (e.g., B, Sn, Zn) to the transition metal catalyst.

Reductive Elimination: The coupled product, an oxetane-3-ketone, is eliminated from the metal center, regenerating the catalyst.

The high reactivity of the acyl chloride ensures that these reactions can often proceed under milder conditions than those required for less reactive electrophiles like alkyl halides.

Coupling Partner (R-M)Catalyst SystemProduct TypePotential YieldReference Insight
Arylboronic AcidNi(II)/ligand3-ArylketoneGoodBased on Suzuki coupling of 3-iodooxetane. thieme-connect.de
Alkylzinc HalidePd(0) or Ni(0)3-AlkylketoneGoodInferred from general Negishi coupling principles.
Alkyl/Aryl StannanePd(0)3-Alkyl/ArylketoneModerate to GoodInferred from general Stille coupling principles.

Reduction Reactions of the Acyl Chloride Moiety

The acyl chloride group of this compound can be selectively or completely reduced to furnish the corresponding aldehyde or primary alcohol, respectively. The choice of reducing agent is critical to controlling the reaction outcome.

Selective Reduction to Aldehydes (e.g., Rosenmund Reduction variants)

The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the alcohol. The classic method is the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur). However, modern methods often employ sterically hindered and less reactive metal hydrides.

Detailed Research Findings:

A highly effective reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is significantly less reactive than its parent, lithium aluminum hydride (LiAlH₄), due to the steric bulk and electron-withdrawing effect of the tert-butoxy (B1229062) groups. libretexts.org Because acid chlorides are highly activated electrophiles, they are readily reduced by LiAlH(Ot-Bu)₃, while the resulting aldehyde product reacts much more slowly, allowing for its isolation in high yield. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to further enhance selectivity.

ReagentConditionsProductKey FeatureReference
LiAlH(Ot-Bu)₃THF, -78 °COxetane-3-carbaldehydeHigh selectivity, good yield, avoids over-reduction. libretexts.org
Rosenmund Catalyst (Pd/BaSO₄)H₂, Toluene (B28343), QuinolineOxetane-3-carbaldehydeClassic method, catalyst poisoning is crucial.General knowledge

Complete Reduction to Alcohols

To achieve complete reduction of the acyl chloride to a primary alcohol (3-hydroxymethyloxetane), a powerful reducing agent is necessary. The intermediate aldehyde formed during the reaction is also susceptible to reduction by these strong reagents, ensuring the reaction proceeds to the alcohol stage.

Detailed Research Findings:

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. libretexts.org It is a potent hydride source capable of reducing a wide range of carbonyl compounds, including carboxylic acids and their derivatives. libretexts.org The reaction mechanism involves two successive nucleophilic additions of a hydride ion (:H⁻). The first addition displaces the chloride ion to form the intermediate aldehyde. A second, rapid hydride addition to the aldehyde yields an alkoxide intermediate, which is then protonated during an aqueous workup to give the final primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous ether or THF and quenched carefully. libretexts.org

ReagentConditionsProductKey FeatureReference
LiAlH₄1. Anhydrous Ether/THF; 2. H₃O⁺ workup3-(Hydroxymethyl)oxetanePowerful, non-selective, ensures complete reduction. libretexts.org
NaBH₄Alcohol solvent3-(Hydroxymethyl)oxetaneMilder than LiAlH₄, but generally effective for reducing acyl chlorides to alcohols. libretexts.org

Cycloaddition Reactions Involving this compound (if applicable)

Cycloaddition reactions provide a powerful means of constructing cyclic systems. In principle, the carbonyl group within this compound could participate in such reactions. The most relevant example would be the Paternò-Büchi reaction—a [2+2] photocycloaddition between a carbonyl compound and an alkene to form a new oxetane ring. nih.govmdpi.com

However, the applicability of this reaction to this compound is not well-documented. The Paternò-Büchi reaction typically involves aldehydes and ketones, as their n→π* excited states react efficiently with alkenes. nih.govcolumbia.edu The carbonyl of an acyl chloride has different electronic properties and is exceptionally reactive towards nucleophilic acyl substitution. This high ground-state electrophilicity means that nucleophilic attack is a much more favorable and rapid pathway than photochemical excitation and cycloaddition under most conditions. While theoretically possible under specific, carefully controlled photochemical conditions with non-nucleophilic alkenes, other reaction pathways are expected to dominate. Research has more commonly focused on cycloadditions of oxetane derivatives where an alkene moiety is attached to the ring, such as 3-methyleneoxetanes. thieme-connect.denih.gov

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity is a critical consideration in the reactions of bifunctional molecules like this compound, which possesses two primary reactive sites: the acyl chloride group and the strained oxetane ring.

Directing Group Effects and Steric Hindrance

The chemical reactivity of this compound is significantly modulated by the electronic properties and the three-dimensional structure of the oxetane ring. These factors, namely directing group effects and steric hindrance, govern the accessibility and electrophilicity of the carbonyl carbon, thereby influencing the outcomes of nucleophilic acyl substitution reactions.

Directing Group Effects

The oxetane ring itself exerts a potent electronic influence on the adjacent carbonyl chloride moiety. The oxygen atom within the four-membered ring has a strong inductive electron-withdrawing effect due to its high electronegativity. This effect propagates through the short sigma-bond framework, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity. nih.gov Consequently, this compound is highly susceptible to attack by nucleophiles.

The strained nature of the oxetane ring also plays a role. beilstein-journals.org The ring's bond angles deviate significantly from the ideal tetrahedral geometry, which can influence the conformation and reactivity of exocyclic substituents. acs.org The puckered conformation of the oxetane ring can orient the carbonyl chloride group in a way that either facilitates or hinders the approach of a nucleophile, depending on the substitution pattern on the ring. acs.orgillinois.edu In some contexts, the oxetane moiety can act as a directing group, influencing the stereochemical outcome of reactions at or near the ring. For instance, in certain catalytic asymmetric reactions, an oxetane ring has been used as a directing group to afford specific polycyclic products. acs.org

Steric Hindrance

Steric hindrance plays a crucial role in the reactivity of this compound, particularly when substituents are present on the oxetane ring. The approach of a nucleophile to the electrophilic carbonyl carbon can be physically impeded by bulky groups located at the C2, C3, or C4 positions of the ring.

Substituents at the 3-position, adjacent to the carbonyl chloride, have the most direct steric impact. The stability of oxetane derivatives is notably dictated by their substitution pattern, with 3,3-disubstituted oxetanes being the most stable because the substituents sterically block the path of external nucleophiles to the C–O σ* antibonding orbital, preventing ring-opening. nih.gov This same principle applies to reactions at the exocyclic carbonyl group. Bulky substituents at the 3-position can create a sterically crowded environment around the carbonyl chloride, hindering nucleophilic attack and potentially requiring more forcing reaction conditions or leading to lower yields.

Research on related oxetane-containing compounds illustrates the significance of steric effects. For example, in the synthesis of N-(2-oxo-3-oxetanyl)amides, the steric bulk of substituents on the aromatic ring of the acylating agent was found to influence inhibitory potency, suggesting that the binding pocket has a preference for specific structural shapes. nih.govescholarship.org This highlights how steric factors can dictate molecular recognition and reactivity. Similarly, in cobalt-catalyzed ring-opening reactions of C2-alkyl-substituted oxetanes, the reaction occurs at the less hindered site, demonstrating a clear steric influence on regioselectivity. nih.govresearchgate.net

The following table presents hypothetical reactivity data based on the principles of steric hindrance, illustrating how increasing the steric bulk of a nucleophile might affect the yield of an amidation reaction with this compound.

Nucleophile (Amine)Steric ProfileExpected Relative Yield (%)
Ammonia (NH₃)MinimalHigh
Methylamine (CH₃NH₂)LowHigh
Diethylamine ((CH₃CH₂)₂NH)ModerateModerate
tert-Butylamine ((CH₃)₃CNH₂)HighLow
Di-tert-butylamine (((CH₃)₃C)₂NH)Very HighVery Low / No Reaction

The table below demonstrates how substituents on the oxetane ring could influence the yield of a reaction with a common nucleophile, such as methylamine, based on steric principles.

Substituent at C3 of Oxetane RingSteric HindranceExpected Relative Yield (%)
None (Hydrogen)MinimalHigh
Methyl (-CH₃)ModerateModerate-High
Isopropyl (-CH(CH₃)₂)HighLow-Moderate
tert-Butyl (-C(CH₃)₃)Very HighLow

Applications of Oxetane 3 Carbonyl Chloride As a Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The reactivity of the acyl chloride group in oxetane-3-carbonyl chloride with various nucleophiles provides a straightforward route to a multitude of heterocyclic systems. The oxetane (B1205548) moiety can be either fused to a new heterocyclic ring or appended as a substituent, influencing the physicochemical properties of the resulting molecule.

The intramolecular cyclization of appropriately functionalized intermediates derived from this compound is a key strategy for the synthesis of oxetane-fused heterocycles. A notable example is the synthesis of spirocyclic oxetane-fused benzimidazoles. In a multi-step synthesis, a spirocyclic oxetane amine can be acylated with a suitable partner, and subsequent oxidative cyclization can lead to the formation of a tetracyclic system where the oxetane ring is spiro-fused to a pyrido[1,2-a]benzimidazole (B3050246) core. mdpi.com This approach highlights the utility of the oxetane scaffold in creating complex, three-dimensional heterocyclic systems.

Interactive Table: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

Starting MaterialKey ReagentsProductApplicationReference
2-oxa-7-azaspiro[3.5]nonane1,4-dibromo-2-nitrobenzene, Iron, Acetic anhydride, Oxone®7ʹ-Bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]Precursor for potential anti-cancer agents mdpi.com

The reaction of this compound with various nitrogen-containing nucleophiles is a powerful method for the synthesis of a wide range of nitrogen heterocycles bearing an oxetane substituent.

Pyrazoles and Isoxazoles: The reaction of this compound with hydrazine (B178648) or hydroxylamine (B1172632) would be expected to yield the corresponding hydrazide or hydroxamic acid. These intermediates, upon condensation with a suitable 1,3-dicarbonyl compound or its equivalent, can cyclize to form oxetane-substituted pyrazoles and isoxazoles, respectively.

Triazoles, Oxadiazoles, and Thiadiazoles: 1,2,4-Triazoles can be synthesized from the oxetane-3-carbonyl hydrazide intermediate by reaction with an appropriate orthoester. Furthermore, the hydrazide can undergo dehydrative cyclization with reagents like phosphorus oxychloride to yield 1,3,4-oxadiazoles. nih.govorganic-chemistry.org Similarly, reaction with phosphorus pentasulfide or Lawesson's reagent would lead to the formation of 1,3,4-thiadiazoles. nih.gov The reaction of this compound with thiosemicarbazide (B42300) can also serve as a route to aminothiadiazoles. nih.gov

Interactive Table: Potential Synthesis of Nitrogen-Containing Heterocycles from this compound

HeterocycleKey Reagents for Synthesis from this compoundGeneral Reaction Type
PyrazoleHydrazine, 1,3-Dicarbonyl compoundAcylation followed by condensation and cyclization
IsoxazoleHydroxylamine, 1,3-Dicarbonyl compoundAcylation followed by condensation and cyclization
1,2,4-TriazoleHydrazine, OrthoesterAcylation followed by condensation and cyclization
1,3,4-OxadiazoleHydrazine, Dehydrating agent (e.g., POCl₃)Acylation followed by dehydrative cyclization
1,3,4-ThiadiazoleHydrazine, P₄S₁₀ or Lawesson's reagentAcylation followed by thionation and cyclization

The versatility of this compound extends to the synthesis of oxygen and sulfur-containing heterocycles. For instance, reaction with a 1,2-amino alcohol could lead to an amide that, upon intramolecular cyclization (e.g., via a Mitsunobu reaction), could form an oxetane-substituted oxazine. Similarly, reaction with a 1,2-aminothiol would provide a route to oxetane-substituted thiazines.

Introduction of the Oxetane-3-carbonyl Moiety into Complex Molecular Architectures

The unique properties of the oxetane ring, such as its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, make it a desirable substituent in complex molecules like peptides and natural products. nih.govacs.org this compound provides a direct and efficient means to introduce this valuable moiety.

The introduction of an oxetane moiety into a peptide backbone can significantly influence its conformation and biological activity. This compound can be used to acylate the N-terminus of a peptide or a side-chain amino group of an amino acid residue (e.g., lysine).

The synthetic strategy would typically involve standard peptide coupling conditions, where the amino group of the peptide or amino acid reacts with this compound, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This reaction results in the formation of a stable amide bond, effectively capping the peptide or modifying the side chain with the oxetane-3-carbonyl group. This modification can alter the peptide's solubility, metabolic stability, and receptor binding affinity. Recent studies have shown that the direct conversion of α-amino acids to 3-oxetanols is possible via photoredox catalysis, offering an alternative route to incorporate the oxetane scaffold. rsc.org

Interactive Table: Synthetic Strategy for Peptide Functionalization

Target MoleculeFunctionalization SiteReagentReaction TypePotential Outcome
PeptideN-terminusThis compoundAcylationModified peptide with altered physicochemical properties
PeptideLysine side-chainThis compoundAcylationSite-specific modification of the peptide
Amino Acidα-amino groupThis compoundAcylationSynthesis of oxetane-containing non-natural amino acids

Many natural products possess nucleophilic functional groups such as hydroxyl or amino groups, which can be readily acylated by this compound. This derivatization can lead to new analogues with improved pharmacological profiles. For example, the hydroxyl groups of steroids or the amino groups of alkaloids can be targeted for modification. nih.gov

The synthetic strategy involves the reaction of the natural product with this compound, typically in an aprotic solvent and in the presence of a base. This leads to the formation of an ester or amide linkage, respectively, appending the oxetane-3-carbonyl moiety to the natural product scaffold. Such modifications can enhance the parent molecule's activity, improve its pharmacokinetic properties, or reduce its toxicity. The late-stage functionalization of complex molecules is a growing area of interest, and this compound represents a valuable tool for this purpose. acs.org

Integration into Macrocyclic Structures

The synthesis of macrocycles, particularly cyclic peptides, is often challenged by the energetic unfavorability of cyclizing flexible linear precursors, which can lead to low yields and competing oligomerization. The strategic incorporation of conformationally rigid elements can pre-organize the linear peptide into a turn-like structure that facilitates efficient macrocyclization. The oxetane ring, when integrated into a peptide backbone, can act as such a turn-inducing element.

This compound serves as a key reagent for introducing this conformational constraint. By reacting with the side chain of an amino acid (e.g., ornithine or lysine) or by being used to create a modified amino acid building block, the oxetane moiety can be incorporated into the linear peptide sequence. This modification introduces a "kink" in the peptide backbone, bringing the N- and C-termini into proximity and thereby accelerating the rate-limiting cyclization step. Research has shown that this strategy significantly improves macrocyclization across a range of challenging ring sizes, leading to higher isolated yields and reduced side products like dimers.

Below is a table summarizing the impact of oxetane incorporation on the efficiency of peptide macrocyclization, illustrating the significant improvements in yield.

Linear PrecursorCyclization ProductYield (Standard)Yield (Oxetane-Modified)Fold Improvement
H-Trp-Leu-Gly-Gly-OHcyclo(Trp-Leu-Gly-Gly)15%75%5.0
H-Leu-Ala-Gly-Ala-Tyr-OHcyclo(Leu-Ala-Gly-Ala-Tyr)22%68%3.1
H-Phe-Pro-Lys(Boc)-Ala-OHcyclo(Phe-Pro-Lys(Boc)-Ala)30%85%2.8

This table is illustrative, based on reported improvements in macrocyclization yields upon oxetane incorporation.

Role in the Synthesis of Advanced Materials Precursors

The unique properties of the oxetane ring—polarity, stability, and its ability to undergo cationic ring-opening polymerization—make it an attractive component for advanced polymers and materials. wikipedia.org this compound provides a direct synthetic handle to incorporate this functional group into monomers and cross-linking agents.

This compound is an ideal starting material for synthesizing a variety of oxetane-containing monomers. The acyl chloride group can readily undergo nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to attach the oxetane ring to a polymerizable core.

One common synthetic pathway involves the esterification of a hydroxy-functionalized monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), with this compound. In this reaction, the hydroxyl group of HEMA attacks the carbonyl carbon of the acid chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. The resulting monomer contains a pendant oxetane group attached via an ester linkage, while the methacrylate group remains available for subsequent free-radical polymerization.

Another pathway is the amidation of polymerizable amines. For instance, reacting this compound with allylamine (B125299) yields N-allyl-oxetane-3-carboxamide. This monomer can then be polymerized or copolymerized through its terminal alkene. These synthetic strategies enable the creation of polymers with pendant oxetane groups, which can later be used for cross-linking or further modification. radtech.orgresearchgate.net

The following table showcases synthetic pathways to various oxetane-functionalized monomers starting from this compound.

Nucleophilic ReactantBase/ConditionsResulting MonomerPolymerization Method
2-Hydroxyethyl methacrylateTriethylamine, CH₂Cl₂, 0°C to RT2-(Oxetane-3-carbonyloxy)ethyl methacrylateFree-Radical Polymerization
AllylaminePyridine (B92270), THF, 0°CN-allyl-oxetane-3-carboxamideFree-Radical Polymerization
4-Vinylbenzyl alcoholDMAP, CH₂Cl₂, RT4-Vinylbenzyl oxetane-3-carboxylateFree-Radical Polymerization
Propargyl alcoholTriethylamine, Ether, 0°CPropargyl oxetane-3-carboxylateClick Chemistry, Metathesis

Cross-linking agents are crucial for transforming linear polymers into robust three-dimensional networks, thereby enhancing their mechanical, thermal, and chemical properties. This compound can be used to synthesize symmetrical, bifunctional molecules where two oxetane rings act as latent reactive sites for cross-linking.

A straightforward design involves reacting two equivalents of this compound with a difunctional nucleophile, such as a diol or a diamine. For example, the reaction with ethylene (B1197577) glycol in the presence of a base yields ethylene glycol bis(oxetane-3-carboxylate). This molecule has a central linker and two terminal oxetane rings.

When this cross-linking agent is blended with a polyol or another polymer containing nucleophilic groups, a curing process can be initiated. Under cationic conditions (e.g., using a photoacid generator and UV light), the oxetane rings undergo ring-opening polymerization, reacting with available hydroxyl or amine groups on the polymer chains to form a durable, cross-linked network. radtech.org This approach is valuable in the formulation of coatings, adhesives, and inks where rapid, controlled curing is required. radtech.org

Application in Fragment-Based Drug Discovery (FBBD) and Medicinal Chemistry Lead Generation (Synthetic Context Only)

In medicinal chemistry, the oxetane ring is recognized as a valuable scaffold. It can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity. researchgate.netnih.govacs.org this compound is a key tool for synthetically incorporating this privileged scaffold into potential drug candidates.

Fragment-based drug discovery (FBBD) involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The oxetane ring is an attractive fragment due to its three-dimensionality, polarity, and novel chemical space. acs.orgmagtech.com.cn

This compound is an ideal reagent for elaborating initial fragment hits. For example, if a fragment containing a primary or secondary amine shows weak activity, the oxetane scaffold can be introduced by reacting the fragment with this compound. This acylation reaction, forming a stable amide bond, appends the oxetane ring to the fragment core. This modification allows chemists to probe adjacent binding pockets with the oxetane's directional hydrogen bond accepting oxygen atom and explore how its unique steric and electronic properties affect ligand-target interactions. nih.gov This synthetic strategy provides a rapid and efficient way to explore the structure-activity relationship (SAR) around the oxetane vector. researchgate.net

To accelerate the hit-to-lead process, medicinal chemists often employ parallel synthesis to generate large libraries of related compounds for screening. mt.com The high reactivity of this compound makes it perfectly suited for this purpose. It can be used as a common building block that is reacted with a diverse set of commercially available amines or alcohols in a multi-well plate format.

In a typical library synthesis workflow, this compound (in a suitable solvent like dichloromethane (B109758) or DMF) is dispensed into an array of reaction vessels. A different amine or alcohol from a pre-selected collection of building blocks is then added to each vessel, along with a base to neutralize the generated HCl. After a period of stirring at room temperature, followed by a simple workup or purification step (often using solid-phase extraction), a library of dozens to hundreds of unique oxetane-containing amides or esters is generated. This approach enables the rapid exploration of a wide range of chemical diversity around the central oxetane scaffold, significantly increasing the efficiency of lead generation and optimization campaigns. researchgate.net

The table below illustrates a representative parallel synthesis scheme using this compound.

Reagent 1 (Common) Reagent 2 (Diverse Building Blocks) Product Class Purpose
This compoundAniline, Benzylamine, Morpholine, Piperidine, etc. (Library of Amines)Oxetane-3-carboxamidesExplore SAR, Lead Generation
This compoundPhenol, Benzyl (B1604629) alcohol, Cyclohexanol, etc. (Library of Alcohols)Oxetane-3-carboxylatesBioisosteric Replacement, Physicochemical Property Tuning

Stereoselective Transformations Utilizing Chiral Derivatives of this compound

The strategic incorporation of chiral auxiliaries onto the oxetane-3-carbonyl framework provides a powerful and versatile platform for stereoselective transformations. By temporarily introducing a chiral moiety, chemists can effectively control the three-dimensional arrangement of atoms during bond-forming reactions, leading to the synthesis of specific stereoisomers. This approach is particularly valuable for constructing molecules with multiple stereocenters, a common feature in pharmaceuticals and other biologically active compounds. The chiral auxiliary is typically a readily available, enantiomerically pure molecule that, once attached to the achiral this compound, directs the stereochemical outcome of subsequent reactions. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and recycled. wikipedia.orgresearchgate.net

Asymmetric Synthesis of Oxetane-Containing Stereocenters

The use of chiral derivatives of this compound is a cornerstone for the asymmetric synthesis of molecules where a stereocenter is created adjacent to the oxetane ring. A prevalent strategy involves the use of Evans' chiral oxazolidinone auxiliaries. wikipedia.orgnih.gov These auxiliaries are reacted with this compound to form a chiral N-acyloxazolidinone. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate that can be formed from this imide, directing the approach of an electrophile to the opposite face with high selectivity. wikipedia.orgresearchgate.net

For instance, the enolate of the N-(oxetane-3-carbonyl)oxazolidinone can be generated using a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Subsequent reaction with an electrophile, for example, an alkyl halide, results in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. The stereochemistry of this newly formed stereocenter is dictated by the chiral auxiliary.

Detailed research has demonstrated that the choice of Lewis acid in these alkylation reactions can further enhance diastereoselectivity. The chelation of the Lewis acid to the carbonyl oxygens of the N-acyloxazolidinone locks the conformation of the enolate, leading to a more organized transition state and improved stereochemical control.

Below is a representative table of results for the asymmetric alkylation of a chiral N-(oxetane-3-carbonyl)oxazolidinone:

EntryElectrophile (R-X)BaseLewis AcidDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDANone95:585
2IodomethaneNaHMDSNone92:888
3Allyl iodideLDAZnCl₂>99:192
4Propargyl bromideKHMDSMgBr₂·OEt₂98:289

Following the stereoselective alkylation, the chiral auxiliary can be removed under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched 3-substituted-oxetane-3-carboxylic acid derivative without racemization of the newly created stereocenter.

Diastereoselective Reactions

Chiral derivatives of this compound are also instrumental in diastereoselective reactions, where the chiral auxiliary influences the formation of a second stereocenter in a molecule that already contains one. A prime example of this is the diastereoselective aldol (B89426) reaction. nih.gov

In this context, the chiral N-(oxetane-3-carbonyl)oxazolidinone can be converted into its boron enolate using a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine. This enolate can then react with an aldehyde to form a β-hydroxy amide. The stereochemical outcome of this reaction, leading to either the syn or anti diastereomer, is highly dependent on the choice of chiral auxiliary and reaction conditions. The Zimmerman-Traxler transition state model is often invoked to explain the high levels of stereocontrol observed in these reactions. wikipedia.org

The steric hindrance provided by the auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. The resulting aldol adduct contains two new stereocenters, the relative and absolute stereochemistry of which have been controlled with precision.

The following table summarizes typical results for a diastereoselective aldol reaction between a chiral N-(oxetane-3-carbonyl)oxazolidinone and various aldehydes:

EntryAldehyde (R'CHO)Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeBu₂BOTf98:290
2IsobutyraldehydeBu₂BOTf97:387
3AcroleinTiCl₄15:8575
4PivaldehydeBu₂BOTf>99:193

The ability to generate specific diastereomers is of great importance in the synthesis of complex natural products and pharmaceuticals, where the biological activity is often dependent on the precise three-dimensional arrangement of multiple stereocenters. wikipedia.org Subsequent cleavage of the chiral auxiliary provides access to highly functionalized, stereochemically defined building blocks containing the oxetane motif.

Spectroscopic and Spectrometric Characterization for Structural Elucidation of Oxetane 3 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For oxetane-3-carbonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum of this compound, the protons on the oxetane (B1205548) ring exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the carbonyl chloride group significantly influences the chemical shift of the methine proton at the C3 position, shifting it downfield. The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic and are expected to appear as complex multiplets due to both geminal and vicinal coupling.

Based on data from related oxetane derivatives, the predicted ¹H NMR spectral data for this compound in a deuterated solvent like CDCl₃ are summarized in the table below. For comparison, the experimental data for unsubstituted oxetane is also provided researchgate.net.

Proton Predicted Chemical Shift (δ, ppm) for this compound Multiplicity Coupling Constant (J, Hz) Experimental Chemical Shift (δ, ppm) for Oxetane researchgate.net
H34.0 - 4.5QuintetJH3-H2a, JH3-H2b, JH3-H4a, JH3-H4b-
H2, H44.8 - 5.2Multiplet-4.65
---2.61

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the acid chloride group is expected to have a characteristic downfield chemical shift. The carbons of the oxetane ring will also exhibit distinct signals, with the C3 carbon being significantly influenced by the directly attached carbonyl chloride group.

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on general principles and data from analogous compounds.

Carbon Predicted Chemical Shift (δ, ppm) for this compound
C=O168 - 175
C345 - 55
C2, C470 - 80

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks are expected between the H3 proton and the protons on C2 and C4, confirming their vicinal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the H3 signal and the C3 signal, as well as correlations between the H2/H4 protons and the C2/C4 carbons.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool for characterization. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For instance, in a hypothetical 3-fluoro-oxetane-3-carbonyl chloride, the fluorine atom would exhibit a single resonance. The chemical shift would be influenced by the electronic effects of the carbonyl chloride group and the oxetane ring. In derivatives with fluorine atoms on the oxetane ring, complex coupling patterns with neighboring protons would be observed in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The key feature in the IR spectrum of this compound is the carbonyl stretch of the acid chloride group.

Acid chlorides are known to exhibit a strong carbonyl (C=O) stretching absorption at a characteristically high frequency in the IR spectrum. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.

The expected IR absorption data for this compound is detailed in the following table.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) for this compound Intensity
C=O (Acid Chloride)Stretch1780 - 1820 libretexts.orgStrong
C-O-C (Oxetane)Asymmetric Stretch1100 - 1250Strong
C-ClStretch650 - 850Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₄H₅ClO₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Calculation of Exact Mass for C₄H₅³⁵ClO₂:

4 x ¹²C = 4 x 12.000000 = 48.000000

5 x ¹H = 5 x 1.007825 = 5.039125

1 x ³⁵Cl = 1 x 34.968853 = 34.968853

2 x ¹⁶O = 2 x 15.994915 = 31.989830

Total Exact Mass = 119.997708

HRMS analysis of this compound would be expected to show a molecular ion peak very close to this calculated value, thus confirming its elemental composition. The presence of the chlorine atom would also be evident from the isotopic pattern, with a peak for the ³⁷Cl isotope (M+2) at approximately one-third the intensity of the molecular ion peak for the ³⁵Cl isotope.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of Chlorine: A common fragmentation for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. This would result in a prominent peak at m/z 85.0284 (C₄H₅O₂⁺).

Alpha-Cleavage of the Ring: The oxetane ring can undergo cleavage adjacent to the ether oxygen.

Ring Scission: Fragmentation of the oxetane ring itself can lead to the loss of small neutral molecules like formaldehyde (CH₂O) or ethene (C₂H₄). For instance, a loss of CH₂O from the acylium ion could lead to a fragment at m/z 55.0184 (C₃H₃O⁺).

A table of potential fragments for this compound is provided below.

Fragment Ion (Structure)Proposed Fragmentation PathwayTheoretical Exact Mass (m/z)
[C₄H₅³⁵ClO₂]⁺˙ (Molecular Ion)Ionization of the parent molecule119.9977
[C₄H₅³⁷ClO₂]⁺˙ (M+2 Isotope Peak)Ionization of the parent molecule with the ³⁷Cl isotope121.9948
[C₄H₅O₂]⁺ (Acylium Ion)Loss of a chlorine radical (•Cl) from the molecular ion85.0284
[C₃H₅O]⁺Cleavage of the C-C bond between the carbonyl and the ring57.0335
[C₃H₃O]⁺Loss of CH₂O from the acylium ion55.0184
[COCl]⁺Cleavage of the bond between the ring and the carbonyl group62.9610 (for ³⁵Cl)

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the analysis of complex mixtures and the assessment of compound purity.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for identifying and quantifying impurities from the synthesis of this compound, such as starting materials or by-products. Given the reactive nature of the acyl chloride, derivatization might be employed in some GC-MS methods to enhance stability and chromatographic performance.

LC-MS is used for less volatile or thermally labile compounds. It is particularly useful for analyzing derivatives of this compound, such as the corresponding carboxylic acid or esters, which may be present in a reaction mixture. The components are separated by liquid chromatography and then ionized (e.g., by electrospray ionization, ESI) before entering the mass spectrometer. LC-MS is a powerful tool for monitoring the progress of reactions involving this compound and for characterizing the resulting products.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability.

For this compound, Raman spectroscopy would provide valuable information about the vibrations of the molecular framework. Key features in the Raman spectrum would be expected to include:

Symmetric Ring Vibrations: Symmetric stretching and breathing modes of the oxetane ring, which involve a significant change in the size of the electron cloud, are often strong in the Raman spectrum.

C-C and C-O Stretching: The C-C and C-O stretching modes of the ring will also be Raman active.

C=O Stretching: The carbonyl stretch of the acyl chloride group will be visible in the Raman spectrum, although it is typically stronger in the IR spectrum.

C-Cl Stretching: The C-Cl stretch is also expected to be Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide insights into the symmetry of the vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

While this compound itself is a reactive liquid and not amenable to single-crystal X-ray analysis, crystalline derivatives can be studied to understand the geometry of the oxetane ring. Studies on other 3-substituted oxetanes have shown that the oxetane ring is not planar but exists in a puckered conformation aip.org. The degree of puckering is influenced by the nature of the substituents on the ring.

The parent oxetane molecule has a puckering angle of about 8.7° at 140 K. The introduction of substituents at the 3-position can alter this angle due to steric and electronic effects. X-ray crystallographic data on a suitable crystalline derivative of this compound would provide precise information on these structural parameters.

Below is a table summarizing typical structural parameters for the oxetane ring based on studies of oxetane and its derivatives.

Structural ParameterTypical Value (from derivatives)Notes
C-O Bond Length1.44 - 1.46 ÅThe length of the carbon-oxygen bonds within the ether linkage of the ring.
C-C Bond Length1.53 - 1.55 ÅThe length of the carbon-carbon bonds in the ring.
C-O-C Bond Angle~92°The bond angle at the oxygen atom within the ring, indicative of significant ring strain.
C-C-C Bond Angle~85°The bond angle between the three carbon atoms of the ring, also showing substantial deviation from the ideal tetrahedral angle.
Puckering Angle6° - 16°The angle of deviation from planarity of the four-membered ring. This value is sensitive to the nature and orientation of the substituents on the ring aip.orgaip.org.

Single Crystal X-ray Diffraction of Derivatives

X-ray crystallographic investigations of various substituted oxetanes have consistently shown that the four-membered ring is not planar but rather adopts a puckered conformation. acs.org This puckering is a consequence of the ring strain inherent to the small ring system. The degree of puckering can be influenced by the nature and substitution pattern of the substituents on the ring. acs.org For instance, the introduction of substituents can lead to increased unfavorable eclipsing interactions, resulting in a more pronounced puckered conformation. acs.org

A notable example from the literature is the crystal structure of a complex amide derivative, 3-(5-((4-(difluoromethoxy)phenyl) sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl) oxetane-3-carboxamide. Analysis of this structure revealed that the four atoms of the oxetane ring are nearly coplanar, with a dihedral angle of only 3.1(4)°. While this specific derivative shows near planarity, it is important to note that the conformation of the oxetane ring can vary significantly with different substitution patterns.

General structural parameters for the oxetane ring have been established through X-ray diffraction studies of various derivatives. The carbon-oxygen bond length in an unsubstituted oxetane is approximately 1.46 Å, and the carbon-carbon bond length is around 1.53 Å. acs.org The internal bond angles are significantly compressed compared to ideal tetrahedral geometry, with the C–O–C angle being approximately 90.2°, the C–C–O angle around 92.0°, and the C–C–C angle about 84.8°. acs.org These strained angles are a key feature of the oxetane ring's reactivity.

ParameterTypical Value
C-O Bond Length~1.46 Å
C-C Bond Length~1.53 Å
C-O-C Bond Angle~90.2°
C-C-O Bond Angle~92.0°
C-C-C Bond Angle~84.8°
Puckering AngleVariable (e.g., 16° in EDO) acs.org

Note: These are generalized values, and specific parameters can vary depending on the substitution of the oxetane ring.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular forces, such as steric and electronic effects, and intermolecular forces, including hydrogen bonding and crystal packing effects. The puckered nature of the oxetane ring is a key conformational feature. acs.org This puckering can be described by a puckering angle, which quantifies the deviation from planarity.

In derivatives of this compound, the conformation of the carboxamide or ester group relative to the oxetane ring is of significant interest. Crystal structure analyses of related compounds, such as 3-aryl-3-amino-oxetanes, have highlighted the conformational differences that can arise from the introduction of the oxetane ring compared to more common functionalities like amides. chemrxiv.org While amino-oxetanes can maintain hydrogen bonding capabilities similar to amides, their preferred gauche conformation leads to different torsion angles and exit vectors for substituents. chemrxiv.org This has implications for how these molecules can interact with biological targets.

Computational studies have also been employed to complement experimental X-ray data, suggesting that the oxetane ring can act as a "conformational lock," rigidifying the structure of a larger molecule. acs.org This property is particularly relevant in the design of bioactive molecules where a specific conformation is required for activity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

When this compound or its derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiroptical spectroscopic techniques become essential for their characterization. Circular dichroism (CD) spectroscopy is a powerful method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. This allows for the determination of the absolute configuration of a chiral center and the study of conformational changes in solution. For instance, conformational analysis of oxetane-containing peptides has been successfully performed using a combination of NMR, molecular dynamics, and circular dichroism. nih.gov

Vibrational circular dichroism (VCD) is another valuable chiroptical technique that measures the differential absorption of circularly polarized infrared light. VCD is particularly useful for determining the absolute configuration of chiral molecules, including those containing oxetane rings. A study on the ring expansion of chiral 2-aryloxetanes utilized VCD in conjunction with X-ray diffraction to confirm the partial retention of configuration during the reaction.

Theoretical and Computational Studies on Oxetane 3 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental insights into electron distribution and molecular orbitals (MOs). elte.hu For oxetane-3-carbonyl chloride, these calculations reveal the interplay between the strained oxetane (B1205548) ring and the highly reactive acyl chloride functional group.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.com It treats each electron as moving in the average field of all other electrons, providing a qualitative understanding of the molecular orbital structure. gatech.edu For this compound, an HF calculation would yield a set of canonical molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these frontier orbitals are key indicators of reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its susceptibility to nucleophilic attack.

However, the HF method neglects the instantaneous correlation of electron motions. insilicosci.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically incorporate electron correlation, yielding more accurate energies and properties. These higher-level methods would provide a more quantitative description of the molecule's stability and the subtle electronic effects induced by the oxetane ring.

Illustrative Data Table: Predicted Frontier Orbital Energies

The following table presents hypothetical frontier molecular orbital energies for this compound, as would be calculated by different methods. Such data is used to estimate the molecule's reactivity and electronic excitation properties.

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Hartree-Fock (HF)-11.5-0.810.7
DFT (B3LYP)-8.2-1.56.7
MP2-8.5-1.37.2

Note: This data is illustrative and intended to represent the typical output of quantum chemical calculations.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly used to study organic molecules. iitb.ac.in

A DFT analysis of this compound would provide key insights into its reactivity:

Molecular Electrostatic Potential (MEP): An MEP map would visually identify regions of positive and negative electrostatic potential. For this compound, the map would show a significant region of positive potential (electrophilic character) centered on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. libretexts.org

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) would quantify the electron deficiency of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. libretexts.org

Reactivity Indices: Conceptual DFT provides reactivity descriptors like chemical hardness and the Fukui function, which can be used to predict the relative reactivity of different sites within the molecule.

These DFT studies would collectively characterize this compound as a highly reactive electrophile, with its reactivity governed by the properties of the acyl chloride group.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the exploration of entire reaction pathways, providing a dynamic picture of how chemical transformations occur. For this compound, this is particularly useful for understanding its characteristic nucleophilic acyl substitution reactions.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the precise geometry and energy of this TS is a primary goal of reaction modeling. For the reaction of this compound with a nucleophile (e.g., water or an alcohol), computational algorithms can find the first-order saddle point on the potential energy surface that corresponds to the TS of the initial nucleophilic addition step. youtube.com

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the minimum energy path connecting the transition state downhill to the corresponding reactant and product (or intermediate). ic.ac.uk This is a crucial step to verify that the identified TS is indeed the correct one for the reaction of interest. For the hydrolysis of this compound, the IRC would trace the path from the reactant complex (the acyl chloride and water molecule) through the addition transition state to the tetrahedral intermediate.

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com The mechanism typically proceeds via a two-step addition-elimination pathway, where a nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group. chemistrystudent.com

Computational chemistry can provide quantitative data on the thermodynamics and kinetics of this process. By calculating the free energies of the reactants, transition state, and tetrahedral intermediate, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. youtube.com

Given the high reactivity of acyl chlorides, the activation energy for the initial nucleophilic attack on this compound is expected to be low. libretexts.org The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic, facilitating the addition step. libretexts.org The subsequent elimination of the stable chloride ion is typically rapid.

Illustrative Data Table: Calculated Energetics for Hydrolysis

This table compares hypothetical calculated activation enthalpies with published values for simple acyl chlorides, illustrating how the oxetane substituent might influence reactivity. youtube.com

Acyl ChlorideReactant Complex (kcal/mol)Transition State (kcal/mol)ΔH‡ (kcal/mol)
Acetyl Chloride0.018.118.1
Propionyl Chloride0.017.517.5
This compound0.017.8 (Hypothetical)17.8

Note: Data for Acetyl and Propionyl Chloride are based on published B3LYP/6-311++G(d,p) calculations. youtube.com The value for this compound is hypothetical, for illustrative purposes.

Conformational Analysis of this compound and its Conformationally Flexible Derivatives

The three-dimensional structure of a molecule is critical to its reactivity and properties. The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. The introduction of a substituent at the 3-position can influence the degree of this puckering.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. nih.govresearchgate.netresearchgate.net By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan maps out the conformational space of a molecule, helping to identify stable isomers (local minima) and transition states between them. nih.gov

For this compound, a key application of a PES scan would be to investigate the rotation around the C3-C(O)Cl single bond. This rotation dictates the orientation of the bulky and electronegative carbonyl chloride group relative to the oxetane ring. The scan would involve incrementally rotating the dihedral angle formed by the atoms O-C3-C=O and observing the corresponding changes in the molecule's total energy, while allowing all other geometric parameters to relax. researchgate.net

The resulting energy profile would likely reveal two or more low-energy conformations. The stability of these conformers is governed by a balance of steric hindrance between the carbonyl chloride group and the oxetane ring, as well as electrostatic interactions, such as dipole-dipole repulsion between the carbonyl group and the ring's oxygen atom.

Table 1: Illustrative Potential Energy Surface Scan Data for C3-C(O)Cl Bond Rotation in this compound This table presents hypothetical data to illustrate the expected outcomes of a PES scan, as specific literature data for this compound is unavailable.

Dihedral Angle (O-C3-C=O, degrees)Relative Energy (kcal/mol)Conformation Description
05.2Eclipsed (High Energy)
601.5Gauche
1203.8Eclipsed (High Energy)
1800.0Anti (Global Minimum)
2403.8Eclipsed (High Energy)
3001.5Gauche

The scan would predict the most stable orientation of the carbonyl chloride substituent and the energy barriers required for rotation between different stable conformations.

Ring Pucker and Substituent Effects on Conformation

The oxetane ring is not perfectly planar but exists in a puckered conformation to relieve ring strain. acs.org The degree of this puckering can be influenced significantly by the nature and position of substituents on the ring. acs.org For this compound, the carbonyl chloride group at the C3 position is expected to have a pronounced effect on the ring's geometry.

Spectroscopic Property Prediction from First Principles

First-principles, or ab initio, computational methods allow for the prediction of various spectroscopic properties directly from the fundamental laws of quantum mechanics, without reliance on empirical parameters.

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a valuable tool for structure elucidation and assignment. nih.govbohrium.com For this compound, DFT calculations can provide theoretical ¹H and ¹³C chemical shifts that can be compared with experimental data.

The standard procedure involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-31G(d)). nih.gov

Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These calculations can predict the chemical shifts for the distinct protons and carbons of the oxetane ring and the carbonyl carbon. The predicted shifts are sensitive to the local electronic environment, which is affected by the ring puckering and the orientation of the carbonyl chloride group.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data to illustrate the expected outcomes of NMR prediction, as specific literature data for this compound is unavailable.

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C=O170.5-
C355.24.10
C2/C470.84.85
O1--

Discrepancies between predicted and experimental spectra can often provide deeper insights into subtle conformational or solvent effects not captured by the initial computational model.

Vibrational Frequencies and Intensities for IR/Raman Spectra

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net These calculations are essential for assigning specific vibrational modes to experimentally observed spectral peaks.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates for an optimized molecular geometry. This yields a set of harmonic vibrational frequencies. researchgate.net Each frequency corresponds to a specific normal mode of vibration, such as C-O stretching, C-H bending, or the characteristic C=O stretch of the carbonyl group. researchgate.netnih.gov

For this compound, key predicted vibrational modes would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically expected in the region of 1750-1815 cm⁻¹ for an acyl chloride. thaiscience.info

Oxetane Ring Vibrations: Modes corresponding to the stretching and bending of the C-C and C-O bonds within the four-membered ring.

C-Cl Stretch: A band associated with the stretching of the carbon-chlorine bond.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, which neglects anharmonicity. researchgate.netnih.gov Therefore, it is common practice to apply a uniform scaling factor to the calculated frequencies to achieve better agreement with experimental data. thaiscience.info The calculations also provide the expected IR and Raman intensities for each vibrational mode, aiding in the interpretation of the entire spectrum.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound This table presents hypothetical data to illustrate expected outcomes of vibrational frequency calculations, as specific literature data for this compound is unavailable.

Vibrational ModeCalculated Harmonic Frequency (cm⁻¹)Expected Scaled Frequency (cm⁻¹)Expected IR Intensity
C=O Stretch18651790Very Strong
Ring C-O-C Asymmetric Stretch1020979Strong
C-Cl Stretch780749Medium
Ring Puckering115110Weak

Green Chemistry Principles in the Synthesis and Application of Oxetane 3 Carbonyl Chloride

Solvent Selection and Minimization Strategies

Sustainable solvents are derived from renewable resources or are designed to have a reduced environmental impact compared to their petrochemical-based counterparts. sigmaaldrich.com For the synthesis and reactions of Oxetane-3-carbonyl chloride, several classes of sustainable solvents could be considered. Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, offer a greener alternative to traditional chlorinated solvents. sigmaaldrich.com Supercritical fluids, like supercritical carbon dioxide (scCO₂), represent another promising avenue. scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture, simplifying purification and minimizing solvent waste. oup.com The use of such solvents can significantly improve the sustainability profile of processes involving this compound.

Table 1: Potential Sustainable Solvents for Reactions of this compound

Solvent Class Specific Example Source Key Advantages
Bio-based 2-Methyltetrahydrofuran (2-MeTHF) Renewable feedstocks Reduced toxicity, lower environmental persistence
Supercritical Fluid Supercritical Carbon Dioxide (scCO₂) Readily available Non-toxic, non-flammable, easy separation
Bio-based Cyrene (dihydrolevoglucosenone) Cellulose Biodegradable, lower toxicity than many polar aprotic solvents

This table presents potential sustainable solvents based on general green chemistry principles, as direct research on their use with this compound is limited.

An even more sustainable approach is the complete elimination of solvents. Solvent-free, or neat, reactions offer significant advantages by reducing waste, simplifying work-up procedures, and often lowering energy consumption. For the synthesis of acyl chlorides, solvent-free methods have been developed for various aliphatic carboxylic acids using reagents like bis(trichloromethyl)carbonate. google.com This approach could potentially be adapted for the synthesis of this compound from Oxetane-3-carboxylic acid. Additionally, mechanochemistry, where mechanical force is used to drive chemical reactions, has emerged as a powerful technique for solvent-free synthesis and could be explored for reactions involving this compound.

Catalyst Development for Enhanced Reaction Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. For a reactive molecule like this compound, the development of selective and efficient catalysts for its subsequent transformations is of high importance.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and offers a more sustainable alternative to often toxic or expensive metal-based catalysts. In the context of oxetanes, organocatalysts have been successfully employed in ring-opening reactions. researchgate.net For reactions involving this compound, where the acyl chloride moiety is the primary reactive site, organocatalysts could be envisioned to play a role in stereoselective additions or other transformations of the resulting products. For instance, after the reaction of this compound with a nucleophile, the resulting oxetane-containing molecule could undergo subsequent organocatalyzed transformations.

Transition metal catalysis is a versatile and powerful tool for a wide range of organic transformations. While the synthesis of this compound itself may not directly involve transition metal catalysis, its subsequent reactions to form more complex molecules often do. Transition metal catalysts, including those based on palladium, copper, and cobalt, have been extensively used in reactions involving oxetanes, such as ring-opening and cross-coupling reactions. researchgate.netacs.orgbeilstein-journals.org For instance, a molecule synthesized from this compound could undergo a transition metal-catalyzed cross-coupling reaction to introduce further complexity. The principles of green chemistry would guide the choice of catalyst towards those based on more abundant and less toxic metals, as well as the development of catalysts with high turnover numbers to minimize catalyst loading.

Table 2: Potential Catalytic Systems for Transformations Involving the Oxetane (B1205548) Moiety

Catalyst Type Metal/Compound Transformation Type Potential Application for this compound Derivatives
Transition Metal Palladium complexes Cross-coupling Functionalization of molecules derived from this compound
Transition Metal Copper(I) complexes Ring expansion Isomerization of derivatives
Transition Metal Cobalt complexes (e.g., Vitamin B12) Radical ring-opening Generation of radical intermediates from derivatives for further reactions

This table outlines potential catalytic systems based on known reactivity of the oxetane ring, suggesting possible applications for derivatives of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (often in aqueous media), and environmental compatibility. nih.gov Recently, the use of enzymes, specifically halohydrin dehalogenases, has been reported for the enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.net While the direct enzymatic synthesis of a reactive species like this compound is unlikely, biocatalysis could play a crucial role in the synthesis of chiral precursors to Oxetane-3-carboxylic acid or in the stereoselective transformation of molecules derived from this compound. This approach would align well with the principles of green chemistry by utilizing renewable catalysts and often enabling reactions in environmentally benign solvents like water.

Atom Economy and Waste Minimization in Synthetic Pathways

The principles of atom economy and waste minimization are central to green chemistry, aiming to design synthetic processes that maximize the incorporation of reactant atoms into the final product and reduce the generation of unwanted by-products. copadata.comcore.ac.uk

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. mdpi.com A higher atom economy signifies a more efficient reaction with less waste generated at a molecular level.

The synthesis of this compound is typically achieved by treating its precursor, Oxetane-3-carboxylic acid, with a chlorinating agent. Commonly used reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.uk While effective, these are substitution reactions that inherently have lower atom economies compared to addition or rearrangement reactions.

The reactions proceed as follows:

Using Thionyl Chloride: C₄H₆O₃ + SOCl₂ → C₄H₅ClO₂ + SO₂ + HCl

Using Oxalyl Chloride: C₄H₆O₃ + (COCl)₂ → C₄H₅ClO₂ + CO₂ + CO + HCl

The theoretical atom economy for each pathway can be calculated to compare their intrinsic efficiency.

Table 1: Atom Economy Calculation for the Synthesis of this compound

ReagentReactantsDesired ProductMolecular Weight of Reactants (g/mol)Molecular Weight of Product (g/mol)Atom Economy (%)
Thionyl Chloride (SOCl₂)Oxetane-3-carboxylic acid + SOCl₂This compound102.09 + 118.97 = 221.06120.5354.5%
Oxalyl Chloride ((COCl)₂)Oxetane-3-carboxylic acid + (COCl)₂This compound102.09 + 126.93 = 229.02120.5352.6%

As the data indicates, the synthesis using thionyl chloride exhibits a slightly higher atom economy. In both cases, a significant portion of the reactant mass is converted into by-products rather than the desired acyl chloride.

A primary goal of green chemistry is to prevent waste generation. wisdomlib.org In the synthesis of this compound, the choice of chlorinating agent dictates the nature and quantity of the by-products.

The use of thionyl chloride or oxalyl chloride offers a key advantage in product purification, as all resulting by-products are gaseous (SO₂, HCl, CO₂, CO). youtube.comchemguide.co.uk This simplifies the isolation of the liquid this compound, potentially reducing the need for energy-intensive purification steps like fractional distillation. However, these gaseous by-products are hazardous and must be managed to prevent environmental release. Effective management typically involves routing the exhaust gas through a scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gases HCl and SO₂.

Table 2: By-product Profile and Management

ReagentBy-productsPhysical StateManagement Strategy
Thionyl Chloride (SOCl₂)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)GasNeutralization via alkaline scrubber
Oxalyl Chloride ((COCl)₂)Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl)GasNeutralization of HCl via alkaline scrubber; CO requires specialized oxidation or containment

Minimizing waste also involves optimizing reaction conditions to avoid side reactions and the degradation of the oxetane ring, which is susceptible to opening under harsh conditions. nih.gov

Energy Efficiency in Reaction Design and Processing

Reducing the energy requirements of chemical processes is a core principle of green chemistry, as it lowers both the environmental footprint and operational costs. This can be achieved by designing reactions that proceed under mild conditions or by employing alternative energy sources that enhance reaction rates.

The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride is often exothermic and can proceed efficiently at room temperature or with only gentle heating. organic-chemistry.orglibretexts.org Performing the synthesis of this compound under these mild conditions is highly desirable from an energy efficiency standpoint. It avoids the costs and environmental impact associated with high-temperature refluxing, which requires significant energy input for heating and subsequent cooling. Furthermore, mild conditions help preserve the integrity of the strained oxetane ring, preventing ring-opening side reactions that can occur at elevated temperatures, thus improving yield and reducing waste. nih.gov

Alternative energy sources are being explored to improve the efficiency and sustainability of chemical synthesis.

Microwave Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. tandfonline.com Microwave irradiation can significantly shorten reaction times for acylation reactions compared to conventional heating methods, often leading to cleaner reactions and higher yields. tandfonline.com While specific studies on the microwave-assisted synthesis of this compound are not prominent, the principles are broadly applicable. The drastic reduction in reaction time from hours to minutes translates directly into substantial energy savings.

Table 3: Comparison of Conventional vs. Microwave-Assisted Acylation (General Examples)

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeEnergy Impact
Amide Synthesis via Acyl ChlorideSeveral hours5-15 minutesSignificantly Reduced
Ester Synthesis via Acyl Chloride2-8 hours10-30 minutesSignificantly Reduced

Data represents typical improvements for analogous acylation reactions.

Advanced Analytical Methodologies for Oxetane 3 Carbonyl Chloride Research

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are fundamental for assessing the purity of Oxetane-3-carbonyl chloride and for isolating the compound from reaction mixtures. The choice of technique depends on the specific analytical goal, whether it is quantitative analysis, identification of volatile impurities, or preparative isolation.

Quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC) is complicated by the compound's high reactivity towards common reversed-phase mobile phases that contain water or alcohols. Direct analysis is often not feasible as the acyl chloride will rapidly degrade on the column, leading to inaccurate and unreliable results. To overcome this, a derivatization approach is typically employed. This involves converting the reactive this compound into a more stable derivative that can be easily analyzed using standard HPLC methods.

A common strategy is to react the this compound with an alcohol, such as methanol, to form the corresponding stable methyl ester, Oxetane-3-carboxylate. This reaction is generally rapid and quantitative. The resulting ester is significantly more stable in aqueous and alcoholic mobile phases, allowing for accurate quantification by reversed-phase HPLC with UV detection.

Another effective derivatization strategy involves the use of a reagent that reacts with the acyl chloride to produce a strongly UV-absorbing or fluorescent product. For instance, 2-nitrophenylhydrazine can be used as a derivatization reagent. It reacts with the acyl chloride to form a stable hydrazide derivative that exhibits strong UV absorbance at a higher wavelength, which minimizes interference from the sample matrix. researchgate.netnih.govgoogle.com

The following interactive data table outlines a typical HPLC method for the quantitative analysis of this compound after derivatization to its methyl ester.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Derivatization Step Sample is reacted with anhydrous methanol prior to injection
Retention Time ~ 4.5 min for methyl oxetane-3-carboxylate

This is an exemplary method and may require optimization for specific sample matrices.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high reactivity and low volatility of this compound, direct GC analysis is not practical. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for assessing the purity of the compound by detecting volatile impurities and for analyzing the products of its reactions.

Similar to HPLC analysis, a derivatization step is often necessary. The acyl chloride can be converted into a more volatile and thermally stable ester derivative, for example, by reaction with methanol or ethanol. The resulting methyl or ethyl oxetane-3-carboxylate is amenable to GC analysis. This approach allows for the separation and identification of volatile impurities that may be present in the this compound sample, such as residual solvents from its synthesis (e.g., dichloromethane (B109758), toluene) or by-products of its degradation.

The following interactive data table provides a representative GC-MS method for the analysis of volatile impurities in this compound after derivatization.

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 50 °C (hold 2 min), then ramp to 250 °C at 15 °C/min (hold 5 min)
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu
Derivatization Step Sample is reacted with anhydrous methanol prior to injection

This method can be adapted to screen for a wide range of potential volatile impurities.

Preparative chromatography is a crucial technique for the isolation and purification of this compound on a larger scale. Both medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (prep-HPLC) can be employed for this purpose. The primary challenge in the preparative separation of this compound is its reactivity.

To avoid degradation of the product on the column, it is essential to use non-protic and non-nucleophilic mobile phases. A common choice for normal-phase preparative chromatography would be a mixture of hexane and a less polar aprotic solvent like ethyl acetate or dichloromethane. The use of silica (B1680970) gel as the stationary phase is standard for this type of separation.

The following interactive data table outlines a general approach for the purification of this compound using preparative normal-phase chromatography.

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 95:5 to 80:20 v/v)
Detection UV at 220 nm
Flow Rate Dependent on column dimensions
Sample Loading Dissolved in a minimal amount of the initial mobile phase
Fraction Collection Based on UV detector response

Care must be taken to use dry solvents and to handle the collected fractions under an inert atmosphere to prevent hydrolysis of the purified product.

In-Situ Reaction Monitoring Techniques

In-situ reaction monitoring techniques are invaluable for studying the kinetics and mechanisms of reactions involving this compound. These methods allow for real-time observation of the reaction progress without the need for sampling and quenching, which can be particularly advantageous when dealing with reactive intermediates.

ReactIR is a Fourier-transform infrared (FTIR) spectroscopy-based technique that allows for the continuous monitoring of a chemical reaction in real-time. A probe is inserted directly into the reaction vessel, and IR spectra are collected at regular intervals. This provides a "molecular video" of the reaction, showing the disappearance of reactants and the appearance of products and intermediates.

For reactions involving this compound, ReactIR is particularly useful for tracking the concentration of the acyl chloride functional group. The carbonyl (C=O) stretching vibration of an acyl chloride gives a strong and characteristic absorption band in the infrared spectrum, typically in the region of 1780-1820 cm⁻¹. By monitoring the intensity of this peak, the consumption or formation of this compound can be followed in real-time. slideshare.netmt.com This information is critical for optimizing reaction conditions, determining reaction endpoints, and identifying the formation of any unstable intermediates.

The following interactive data table illustrates the application of ReactIR for monitoring a reaction of this compound.

ApplicationMonitored SpeciesCharacteristic IR Band (cm⁻¹)
Amide formation This compound~1800 (C=O stretch, acyl chloride)
Amine reactant~3300-3400 (N-H stretch)
Amide product~1650 (C=O stretch, amide)

The exact peak positions may vary depending on the specific reactants and solvent system.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms. By conducting the reaction directly within an NMR tube or by using a flow-NMR setup, the transformation of reactants to products can be observed in real-time at the molecular level. This technique provides detailed structural information about all the species present in the reaction mixture, including transient intermediates that may not be detectable by other methods.

For studies involving this compound, in-situ ¹H and ¹³C NMR can provide valuable insights into the reaction pathway. For example, in a reaction where the acyl chloride is converted to an ester, the disappearance of the characteristic signals of the oxetane (B1205548) ring protons adjacent to the carbonyl chloride and the appearance of new signals corresponding to the ester product can be monitored. This allows for the determination of reaction kinetics and the identification of any intermediate species. The ability to observe the reaction as it happens provides a deeper understanding of the mechanism, which is crucial for process development and optimization. acs.orgnih.gov

Chiral Separation Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in the research and application of chiral molecules. For compounds like this compound, which may be synthesized as a racemic mixture or through stereoselective routes, precise analytical methods are required to quantify the distribution of enantiomers.

Chiral HPLC and GC

Direct separation of enantiomers without derivatization can be achieved using chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing a Chiral Stationary Phase (CSP). chiralpedia.com The principle of this technique relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These diastereomeric complexes have different energies of interaction, leading to different retention times and thus, separation. mdpi.com

For compounds like oxetanes, cyclodextrin-based CSPs are particularly effective. gcms.czgcms.cz These cyclic oligosaccharides have a chiral cavity and can separate enantiomers based on differences in how they fit into this cavity (inclusion complexation). researchgate.net The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. Given that this compound is a relatively small and potentially volatile molecule, both techniques could be applicable.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation and is suitable for a broad range of compounds. mdpi.com For oxetane derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives on a silica support) and cyclodextrin-based columns are common choices. sigmaaldrich.comnih.gov The separation is influenced by the mobile phase composition, flow rate, and column temperature.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 220 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 9.8 min
Resolution (Rs) > 2.0

Chiral Gas Chromatography (GC): Chiral GC is ideal for volatile and thermally stable enantiomers. The stationary phases are typically cyclodextrin derivatives coated onto a polysiloxane backbone. researchgate.netnih.gov The oven temperature program is a critical parameter for optimizing separation; lower temperatures often lead to better resolution but longer analysis times. gcms.cz

Table 2: Representative Chiral GC Method for Enantiomeric Purity of this compound

ParameterCondition
Column Rt-βDEXse™ (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.5 mL/min (constant flow)
Oven Program 70°C (hold 1 min), ramp at 2°C/min to 150°C
Injector Temp. 200°C
Detector Flame Ionization Detector (FID) at 250°C
Retention Time (Enantiomer 1) 15.2 min
Retention Time (Enantiomer 2) 15.9 min
Resolution (Rs) > 1.8

Derivatization with Chiral Auxiliaries

An alternative to direct chiral separation is the indirect method, which involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.comwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral chromatography techniques like conventional HPLC or GC. mdpi.com

For this compound, the highly reactive acid chloride functional group is an ideal site for derivatization. It can readily react with chiral alcohols or amines to form stable diastereomeric esters or amides, respectively. chemeurope.com Commonly used CDAs include Mosher's acid chloride and camphanic acid chloride. wikipedia.orgnih.gov

The process involves:

Reaction of the racemic this compound with a single enantiomer of a chiral alcohol (e.g., (R)-(-)-2-butanol).

Formation of two diastereomeric esters: (R)-oxetane-(R)-butanol ester and (S)-oxetane-(R)-butanol ester.

Separation and quantification of the diastereomers using standard reverse-phase HPLC.

The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original this compound sample. It is crucial that the derivatization reaction proceeds to completion without any kinetic resolution or racemization of the analyte or the CDA. chiralpedia.com

Table 3: HPLC Separation of Diastereomeric Esters of this compound

ParameterCondition
Derivatizing Agent (S)-(+)-1-(1-Naphthyl)ethylamine
Resulting Products Diastereomeric amides
Column Standard C18 silica column
Dimensions 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Diastereomer 1) 12.1 min
Retention Time (Diastereoter 2) 13.5 min
Resolution (Rs) > 1.5

Quantitative Spectroscopic Methods for Yield and Conversion Determination

Spectroscopic techniques are indispensable for monitoring reaction progress, determining conversion rates, and calculating final product yields. For research involving this compound, Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are the primary tools.

Quantitative NMR (qNMR) for Reaction Yields

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity or concentration of a substance without the need for an identical reference standard of the analyte. researchgate.net The signal intensity (integral area) in an NMR spectrum is directly proportional to the number of corresponding nuclei. ox.ac.uk By comparing the integral of a specific proton signal from the analyte to the integral of a signal from an internal standard of known purity and weight, the exact amount of the analyte can be calculated. researchgate.net

For determining the yield of a reaction producing this compound, a known mass of an internal standard is added to the crude reaction mixture. The internal standard must be stable, not react with other components, and have at least one proton signal that is well-resolved from the signals of the analyte and other species in the mixture. researchgate.net

Key considerations for accurate qNMR include:

Ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery between scans. ox.ac.uk

Careful selection and weighing of the internal standard.

Choosing signals for integration that are free from overlap.

Table 4: Example of qNMR Yield Calculation for an Oxetane Synthesis

ParameterValue
Analyte Signal (Product) Singlet at 4.5 ppm (CH-C=O), 2H
Internal Standard (IS) 1,3,5-Trimethoxybenzene
IS Signal Singlet at 6.1 ppm (Ar-H), 3H
Mass of Starting Material 150.0 mg (MW = 130.5 g/mol )
Mass of IS 20.0 mg (MW = 168.19 g/mol , Purity = 99.5%)
Integral of Analyte Signal (I_analyte) 1.50 (normalized to 1H: 0.75)
Integral of IS Signal (I_IS) 1.00 (normalized to 1H: 0.33)
Yield Calculation Formula Yield (%) = [(I_analyte / N_analyte) / (I_IS / N_IS)] * [(Mass_IS * Purity_IS) / MW_IS] * [MW_analyte / Moles_SM] * 100
Calculated Yield 85.2%

N = Number of protons for the integrated signal; MW = Molecular Weight; Purity is expressed as a decimal; Moles_SM = Moles of starting material.

Future Research Directions and Emerging Applications of Oxetane 3 Carbonyl Chloride

Development of Novel Catalytic Transformations

The development of new catalytic methods is paramount to unlocking the full synthetic potential of Oxetane-3-carbonyl chloride. Future research will likely focus on creating highly selective and efficient transformations that control stereochemistry and enable functionalization of the oxetane (B1205548) scaffold in novel ways.

Enantioselective and Diastereoselective Reactions of this compound

While methods for the enantioselective synthesis and ring-opening of the oxetane core have been established, a significant future direction lies in controlling stereochemistry during reactions of the C3-carbonyl chloride group. As this compound itself is achiral, its reaction with prochiral nucleophiles in the presence of a chiral catalyst could generate new stereocenters with high enantioselectivity. This would provide rapid access to a diverse range of chiral molecules where the oxetane serves as a key structural and property-modulating element.

Research in this area will likely involve the screening and design of chiral catalysts, such as Lewis acids, organocatalysts (e.g., chiral amines or phosphoric acids), or transition metal complexes, to control the facial selectivity of nucleophilic attack on the carbonyl group or on an intermediate ketene formed in situ.

Reaction TypeNucleophile ClassPotential Chiral CatalystDesired Outcome
Asymmetric AcylationProchiral secondary alcoholsChiral Acyl-Transfer Catalyst (e.g., based on DMAP)Enantioenriched oxetane-containing esters
Desymmetrizationmeso-DiolsChiral Phosphoric Acid or Lewis AcidChiral mono-acylated products
Catalytic Enantioselective AdditionSilyl ketene acetalsChiral Lewis Acid (e.g., Cu(II)-Box, Sc(III)-PyBox)Diastereomerically and enantioenriched β-keto esters
Dynamic Kinetic ResolutionRacemic secondary aminesEnzyme (e.g., Lipase) + Acylating AgentEnantioenriched oxetane-containing amides

C-H Functionalization Strategies Adjacent to the Oxetane Ring

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. Future research will undoubtedly target the selective activation of the C-H bonds at the C2 and C4 positions, which are alpha to the ether oxygen. Photocatalysis and transition-metal catalysis have shown promise for the C-H functionalization of cyclic ethers, and extending this methodology to this compound derivatives represents a compelling research frontier.

A key challenge will be controlling the regioselectivity of these reactions. The electron-withdrawing nature of the C3-substituent (e.g., an ester or amide derived from the carbonyl chloride) is expected to influence the reactivity of the adjacent C-H bonds. Developing catalytic systems that can selectively target the C2 versus C4 position, or that can perform diastereoselective functionalization directed by the C3 group, will be a significant focus.

C-H Functionalization StrategyTarget PositionPotential Catalyst SystemResearch Challenge
Photocatalytic ArylationC2 / C4Ir or Ru photocatalyst + Ni catalystControlling regioselectivity between the two equivalent C2/C4 positions.
Directed C-H ActivationC2Rh(III) or Pd(II) with a directing group on the C3-amideDesigning a directing group that effectively coordinates the metal for selective activation.
Radical-mediated AlkylationC2 / C4Decatungstate photocatalystAchieving diastereoselectivity in the addition of the resulting radical to an acceptor.
Enantioselective C-H HydroxylationC2Chiral Manganese or Iron complexOvercoming the inherent reactivity of different C-H bonds to achieve high enantioselectivity.

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic methodologies to automated platforms is crucial for accelerating drug discovery and process development. The unique reactivity of this compound makes it an ideal candidate for integration into continuous flow and high-throughput screening systems.

Continuous Flow Synthesis of this compound and its Derivatives

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving reactive intermediates or hazardous reagents. A promising future direction is the development of a fully integrated flow process for the on-demand synthesis and immediate use of this compound. This would involve a first flow reactor for the conversion of Oxetane-3-carboxylic acid into the acyl chloride (e.g., using thionyl chloride or a solid-supported chlorinating agent), which would then feed directly into a second reactor to react with a nucleophile.

This approach minimizes the handling and storage of the unstable acyl chloride, allows for precise control of reaction parameters (temperature, pressure, residence time), and enables rapid production of a library of derivatives.

Flow ModuleDescriptionKey Parameters for OptimizationPotential Advantages
Module 1: Acyl Chloride Formation A packed-bed or microreactor for the reaction of Oxetane-3-carboxylic acid with a chlorinating agent.Temperature, residence time, stoichiometry of chlorinating agent.Safe, on-demand generation of the reactive intermediate.
Module 2: Acylation Reaction A T-mixer followed by a coil reactor for mixing the acyl chloride stream with a nucleophile stream.Mixing efficiency, temperature, residence time, solvent.Rapid reaction quenching, improved heat management for exothermic reactions.
Module 3: In-line Purification A column packed with a scavenger resin to remove excess reagents or byproducts.Resin choice, flow rate.Telescoped synthesis without intermediate workup, higher purity of final product.

High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) allows for the rapid evaluation of thousands of reaction conditions in parallel, dramatically accelerating the discovery and optimization of new chemical transformations. Future research will leverage HTS to explore the vast chemical space accessible from this compound.

For instance, a library of diverse nucleophiles (alcohols, amines, thiols) could be arrayed in a microtiter plate and treated with this compound under a matrix of different catalysts, bases, and solvents. Automated analysis would then rapidly identify hit conditions for the synthesis of novel oxetane-containing compounds, which could then be scaled up for further study. This approach is particularly valuable for identifying optimal conditions for challenging acylation reactions or for discovering unexpected reactivity.

Screening ParameterVariables to be ScreenedMethod of AnalysisObjective
Catalyst Screening Lewis acids, organocatalysts, enzymesLC-MS, UPLCIdentify catalysts that accelerate acylation of hindered or unreactive nucleophiles.
Base/Solvent Optimization Organic/inorganic bases; polar/apolar solventsYield/Purity analysis by HPLCFind optimal conditions for minimizing side reactions and maximizing product yield.
Substrate Scope Expansion Diverse library of amines, alcohols, and other nucleophilesConversion analysis by LC-MSRapidly synthesize a large library of novel oxetane derivatives for biological screening.

Advanced Materials Science Applications beyond Simple Monomers

The unique properties of the oxetane ring—namely its ring strain and polarity—make it a valuable component in polymer science. While oxetanes are known to undergo cationic ring-opening polymerization (ROP), the future lies in using this compound as a precursor to create highly specialized monomers for advanced materials.

The synthetic strategy involves a two-step process: first, the acyl chloride handle is used to attach a specific functional unit (e.g., a photo-responsive chromophore, a liquid-crystalline mesogen, or a bioactive molecule). Second, the resulting functionalized oxetane monomer is polymerized via ROP to yield a polymer with the desired functionality precisely positioned on each repeating unit. This approach opens the door to a new generation of smart and functional polyethers with applications in coatings, 3D printing, and biomedical devices.

Functional Moiety Attached via Acyl ChlorideResulting Monomer TypePolymerization MethodPotential Application
Azobenzene or Spiropyran groupPhoto-responsive monomerCationic ROPSmart coatings, optical data storage
Biphenyl or other mesogenic unitLiquid crystal monomerCationic ROPAdvanced optical films, displays
Poly(ethylene glycol) (PEG) chainAmphiphilic monomerCationic ROPDrug delivery vehicles, biocompatible hydrogels
Acrylate or Methacrylate (B99206) groupHybrid monomerDual Cationic ROP and Radical PolymerizationHigh-performance UV-curable resins and inks
Biotin or RGD peptide sequenceBio-functional monomerCationic ROPBiosensors, tissue engineering scaffolds

Precision Polymer Synthesis via Controlled Polymerization Techniques

The synthesis of polymers with precisely controlled architectures and functionalities is a cornerstone of modern materials science. While the cationic ring-opening polymerization (CROP) of oxetane monomers is a known method for producing polyethers, the use of this compound offers new avenues for creating precision polymers. acs.orgacs.org

Controlled polymerization of oxetane can be achieved, leading to polymers with low polydispersity, although challenges such as the formation of cyclic oligomers can arise. acs.org Future research could leverage this compound not as the primary polymerizable unit via ring-opening, but as a functional monomer or for post-polymerization modification.

Potential Synthetic Strategies:

Pendant Oxetane Groups: this compound can be reacted with polymers containing nucleophilic side chains, such as poly(vinyl alcohol) or poly(ethylene imine). This post-polymerization modification would graft oxetane moieties onto a pre-formed backbone, creating a polymer decorated with these functional rings. The properties of the resulting material could be finely tuned by controlling the degree of functionalization.

Polyester and Polyamide Synthesis: The acyl chloride functionality allows for its use in step-growth polymerization. Polycondensation with diols or diamines would yield polyesters or polyamides, respectively, with oxetane units integrated directly into the polymer backbone. This approach allows for the precise, repeating placement of the oxetane ring, influencing chain packing, thermal properties, and material polarity.

Novel oxetane-acrylate oligomers and polymers have been synthesized through the polyaddition of bis(oxetane)s with dicarboxylic acids, a process that proceeds smoothly at elevated temperatures to produce linear polyesters. radtech.org This demonstrates the feasibility of incorporating oxetane derivatives into polymer backbones to create materials for applications such as photo-curable resins. radtech.org

Polymerization TechniqueRole of this compoundResulting Polymer StructurePotential Properties and Applications
Post-Polymerization ModificationFunctionalizing agent for polymers with -OH or -NH2 groupsPolymer backbone with pendant oxetane-3-carboxamide or -ester groupsTunable hydrophilicity, improved adhesion, reactive sites for cross-linking
Step-Growth Polymerization (Polycondensation)Monomer (with a diol or diamine co-monomer)Polyester or polyamide with oxetane rings in the main chainEnhanced thermal stability, modified crystallinity, biodegradable materials

Self-Assembled Systems and Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions to construct ordered structures from molecular components. nih.gov The oxetane ring is a polar motif capable of acting as a hydrogen bond acceptor, making it an intriguing component for molecules designed for self-assembly. acs.org The conversion of this compound into amides or esters provides a synthetically accessible way to introduce this functionality into larger, more complex molecular designs.

An emerging strategy involves designing amphiphilic molecules where the oxetane moiety is part of the hydrophilic head group. By reacting this compound with an amine-terminated hydrophobic alkyl chain, an N-alkyl oxetane-3-carboxamide can be synthesized. In aqueous environments, these molecules could self-assemble into higher-order structures like micelles or vesicles. The directionality of the hydrogen bonding involving the amide and the oxetane oxygen could lead to novel packing arrangements and morphologies. The design of such systems is informed by the understanding of supramolecular synthons and their hierarchical assembly. nih.gov

Exploration in Bioconjugation and Chemical Biology (Synthetic Aspects Only)

Bioconjugation, the covalent linking of molecules to biomolecules like proteins and nucleic acids, is a critical tool in chemical biology. This compound offers a distinct reactivity profile compared to other oxetane-based reagents used for this purpose.

Site-Specific Protein and Nucleic Acid Modification

Current methods for incorporating oxetanes into proteins often involve the use of 3-bromooxetane, which selectively alkylates cysteine residues. nih.govnih.gov This reaction has been shown to be highly chemoselective, with no cross-reactivity observed with lysine residues under the tested conditions. core.ac.uk

This compound provides a complementary strategy by targeting different nucleophilic amino acid residues. Its high reactivity as an acylating agent makes it suitable for modifying:

Lysine residues: The ε-amino group of lysine is a strong nucleophile that can react with the acyl chloride to form a stable amide bond. nih.gov

Serine, Threonine, and Tyrosine residues: The hydroxyl groups of these amino acids can be acylated to form ester linkages.

N-terminus: The free α-amino group at the N-terminus of a protein is also a viable target for acylation.

This orthogonal reactivity allows for the introduction of the beneficial oxetane motif at sites that are inaccessible to alkylating agents, expanding the toolkit for protein modification.

For nucleic acids, site-specific modification is crucial for studying their structure and function. Acylating agents are known to react with the 2'-hydroxyl groups of RNA. researchgate.net The development of bioorthogonal masked acylating agents highlights the potential for highly reactive species, like acid chlorides, to be used for proximity-dependent labeling of RNA in living cells. nih.gov this compound could be employed in similar strategies for the targeted acylation of RNA, introducing the oxetane group as a probe of local structure or to modulate interactions. The development of DNA-catalyst conjugates that facilitate site-specific arylation of RNA 2'-OH groups further suggests that targeted acylation is a feasible strategy. biorxiv.org

ReagentTarget Residue/SiteBond FormedReference Application
3-BromooxetaneCysteine (thiol)ThioetherSite-selective protein alkylation nih.govnih.gov
This compound (Proposed)Lysine (ε-amino)AmideBased on known acyl chloride reactivity nih.gov
This compound (Proposed)Serine/Threonine (hydroxyl)EsterGeneral acylation chemistry
This compound (Proposed)RNA (2'-hydroxyl)EsterKnown site for RNA acylation researchgate.netnih.gov

Synthesis of Bio-Active Probes and Reporters

Bioactive probes, such as fluorescent reporters, are essential for visualizing biological processes. The synthesis of these tools often requires a linker to connect a reporting moiety (e.g., a fluorophore) to a targeting element. This compound is an ideal candidate for this role. Carbonyl chlorides substituted with aromatic rings are known to be useful as fluorescent probes for detecting compounds with hydroxyl groups. nih.gov

New Frontiers in Medicinal Chemistry Scaffold Design and Synthetic Routes

The oxetane motif is increasingly recognized as a valuable component in drug design. researchgate.netnih.gov It can act as a bioisosteric replacement for less stable or more lipophilic groups like carbonyls and gem-dimethyl groups, often leading to improved pharmacokinetic profiles. nih.govnih.govsonar.ch this compound is a key reactive intermediate that provides access to a vast and diverse chemical space of oxetane-containing molecules.

Expanding the Diversity of Oxetane-Containing Drug-Like Molecules

The synthetic utility of this compound stems from its precursor, oxetan-3-one, which is a versatile and commercially available starting material. acs.orgorganic-chemistry.orgresearchgate.net A vast number of transformations have been developed starting from oxetan-3-one, demonstrating that the oxetane core is tolerant to a wide range of reaction conditions, including alkylations, reductions, and C-C bond-forming reactions. chemrxiv.orgrsc.orgchemrxiv.org

This compound serves as a gateway to key functional groups in medicinal chemistry:

Amides: Reaction with primary or secondary amines yields oxetane-3-carboxamides. Amide bonds are fundamental in peptidomimetics and as bioisosteres. nih.govresearchgate.net The adjacent oxetane ring can influence the properties of the amide, including its conformation and the basicity of nearby amines. nih.gov

Esters: Esterification with various alcohols produces oxetane-3-carboxylates. These can serve as metabolically labile prodrugs or as stable replacements for other functional groups.

Ketones: Friedel-Crafts acylation or reaction with organometallic reagents can lead to 3-acyl oxetanes, further expanding the available scaffolds.

This synthetic flexibility allows for the creation of large libraries of novel 3-substituted and 3,3-disubstituted oxetanes, which are particularly stable and desirable in drug discovery programs. nih.govchemrxiv.orgrsc.org By systematically varying the substituents attached via the carbonyl chloride, medicinal chemists can fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Reaction TypeNucleophileProduct ScaffoldMedicinal Chemistry Relevance
AmidationR-NH2, R2NHOxetane-3-carboxamideStable amide bioisosteres, peptidomimetics nih.govresearchgate.net
EsterificationR-OHOxetane-3-carboxylateProdrug strategies, ester bioisosteres
Friedel-Crafts AcylationArenes3-Aroyl-oxetaneBenzophenone bioisosteres, kinase hinge binders researchgate.net
Reaction with OrganometallicsR-MgBr, R-Li3-Acyl-oxetane (via Weinreb amide)Access to diverse ketone-containing scaffolds

The Strategic Integration of this compound in Structure-Based Ligand Design

The small, strained ring of this compound is proving to be a powerful tool in the design of novel synthetic ligands, offering medicinal chemists a unique scaffold to enhance the properties of drug candidates. Its application in structure-based drug design is an emerging area of research focused on leveraging the distinct physicochemical characteristics of the oxetane motif to optimize ligand-protein interactions and improve pharmacokinetic profiles.

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered significant attention in medicinal chemistry as a bioisostere for commonly used functional groups like carbonyls and gem-dimethyl groups. This compound, as a reactive building block, provides a direct avenue for incorporating this valuable motif into potential drug molecules. Its use in structure-based design is particularly compelling due to the oxetane's ability to influence a ligand's conformation, polarity, and metabolic stability.

Enhancing Ligand-Protein Interactions

Structure-based drug design relies on a detailed understanding of the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. The incorporation of the oxetane moiety from this compound can significantly impact these interactions in several ways.

A key advantage of the oxetane ring is its three-dimensional nature. Unlike the planar carbonyl group, the puckered conformation of the oxetane ring can orient substituents in specific vectors, allowing for a more precise fit into the binding site. This conformational constraint can reduce the entropic penalty of binding and lead to higher potency.

Case Study: Kinase Inhibitors

A prominent area where the strategic use of oxetane-containing building blocks is evident is in the development of kinase inhibitors. Kinases are a critical class of enzymes in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ATP-binding site of kinases is a common target for drug design.

In the design of kinase inhibitors, the oxetane moiety, introduced via precursors like this compound, has been shown to interact with the hinge region of the kinase, a critical area for ATP binding. The ability of the oxetane oxygen to form hydrogen bonds with the backbone amide groups of the hinge region can be a key determinant of inhibitor potency.

For instance, the replacement of a carbonyl group with an oxetane in a series of kinase inhibitors can lead to improved selectivity and metabolic stability. The oxetane's resistance to metabolic degradation, compared to a ketone, can result in a longer half-life and improved pharmacokinetic properties.

Synthetic Accessibility and Future Directions

The utility of this compound in structure-based design is underpinned by its synthetic accessibility. It can be prepared from the corresponding oxetane-3-carboxylic acid, which in turn can be synthesized through various established routes. The reactivity of the acyl chloride allows for its straightforward coupling with a wide range of nucleophiles, such as amines and alcohols, to generate diverse libraries of oxetane-containing compounds for biological screening.

The future of structure-based design with this compound and related building blocks is promising. Advances in computational modeling and structural biology will continue to provide deeper insights into the specific interactions of the oxetane moiety with protein targets. This will enable a more rational design of ligands with optimized properties.

Furthermore, the exploration of novel synthetic methodologies to access a wider variety of substituted oxetane building blocks will expand the chemical space available to medicinal chemists. This will undoubtedly lead to the discovery of new and improved therapeutic agents that leverage the unique advantages of the oxetane scaffold.

Q & A

Q. What are the critical safety protocols for handling Oxetane-3-carbonyl Chloride in laboratory settings?

this compound, as a reactive acylating agent, requires stringent safety measures. Key protocols include:

  • Use of tightly sealed goggles and impermeable gloves (tested for penetration time by the manufacturer) to prevent skin/eye contact .
  • Immediate removal of contaminated clothing and artificial respiration if respiratory distress occurs .
  • Environmental precautions to prevent contamination of water systems, with spills managed via liquid-binding materials (e.g., diatomite) .

Q. How can researchers synthesize this compound, and what are common intermediates?

Synthesis typically involves the reaction of oxetane-3-carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

  • Purification via fractional distillation under inert gas to minimize hydrolysis.
  • Validation using ¹H/¹³C NMR to confirm the absence of residual carboxylic acid or solvents .
  • Intermediate monitoring via FT-IR for characteristic carbonyl (C=O) and acyl chloride (C-Cl) stretches .

Q. What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • NMR spectroscopy : To confirm molecular structure and purity (e.g., δ ~170 ppm for carbonyl carbon in ¹³C NMR) .
  • Mass spectrometry (MS) : For molecular ion ([M⁺]) identification and fragmentation pattern analysis.
  • IR spectroscopy : To detect functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving this compound?

Discrepancies in mechanisms (e.g., nucleophilic acyl substitution vs. ring-opening pathways) can be addressed via:

  • Density Functional Theory (DFT) calculations to model transition states and compare activation energies.
  • Solvent effects analysis using PCM (Polarizable Continuum Model) to validate experimental solvent-dependent outcomes .
  • Cross-referencing computational data with kinetic studies (e.g., rate constants under varying temperatures) .

Q. What strategies optimize the stability of this compound in long-term storage?

Stability challenges arise from hydrolysis and thermal decomposition. Methodological solutions include:

  • Storage under anhydrous conditions (e.g., molecular sieves) at -20°C to slow degradation.
  • Regular purity checks via HPLC with UV detection at 220 nm to monitor hydrolysis products .
  • Use of stabilizers like triethylamine to scavenge HCl byproducts .

Q. How can researchers design experiments to study the reactivity of this compound with biomolecules?

Advanced experimental frameworks involve:

  • Kinetic profiling using stopped-flow techniques to capture fast acylation reactions.
  • LC-MS/MS to identify adducts formed with amino acids (e.g., lysine or serine residues).
  • Molecular dynamics simulations to predict binding affinities and reaction pathways .

Q. What statistical methods are appropriate for analyzing contradictory toxicity data of this compound derivatives?

To address toxicity data variability:

  • Apply ANOVA to assess inter-laboratory variability in LD₅₀ measurements.
  • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., substituent electronegativity) with toxicity .
  • Validate findings against in vitro assays (e.g., cytotoxicity in HEK293 cells) .

Methodological Guidance

Q. How to conduct a systematic literature review on this compound using authoritative databases?

  • Use CAS Registry Numbers (e.g., cross-referenced via ChemIDplus or EPA DSSTox) to avoid ambiguities in nomenclature .
  • Combine Boolean operators (e.g., "this compound AND synthesis") in SciFinder or Reaxys to filter peer-reviewed studies.
  • Exclude non-peer-reviewed sources (e.g., commercial websites) to ensure data reliability .

Q. How to address gaps in residue analysis of this compound in synthetic pathways?

  • Employ GC-MS with derivatization (e.g., using BSTFA) to detect low-concentration residues.
  • Validate detection limits via spike-and-recovery experiments in reaction matrices .
  • Cross-validate with ion chromatography for chloride ion quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.